NNC 92-1687
描述
属性
分子式 |
C15H12N2O3S |
|---|---|
分子量 |
300.3 g/mol |
IUPAC 名称 |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C15H12N2O3S/c18-12-6-5-9(7-13(12)19)14(20)8-21-15-16-10-3-1-2-4-11(10)17-15/h1-7,18-19H,8H2,(H,16,17) |
InChI 键 |
NVYSVDRYESXWBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC(=C(C=C3)O)O |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC(=C(C=C3)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2-(benzimidazo-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone NNC 92-1687 NNC-92-1687 |
产品来源 |
United States |
Foundational & Exploratory
NNC 92-1687: A Technical Guide to the First Non-Peptide Glucagon Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of NNC 92-1687, a landmark molecule in the field of diabetes research. As the first non-peptide competitive antagonist of the human glucagon receptor, its discovery paved the way for the development of novel therapeutic agents for managing type 2 diabetes. This document details the discovery, synthesis, mechanism of action, and in vitro activity of this compound, presenting quantitative data in structured tables and outlining key experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this pioneering compound.
Introduction
Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a crucial role in maintaining glucose homeostasis by stimulating hepatic glucose production. In type 2 diabetes, hyperglucagonemia is a key contributor to hyperglycemia. Consequently, antagonizing the glucagon receptor (GCGR) has emerged as a promising therapeutic strategy. This compound, chemically known as 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone, was the first small molecule identified to competitively inhibit the human glucagon receptor, offering a significant advancement over peptide-based antagonists.[1][2][3][4][5][6] This guide serves as a technical resource for researchers engaged in the study of glucagon receptor antagonists and the broader field of diabetes drug discovery.
Discovery and Rationale
The discovery of this compound by scientists at Novo Nordisk in 1998 was a pivotal moment in the pursuit of orally available treatments for type 2 diabetes.[3][7] The rationale was to identify a small molecule that could block the action of glucagon at its receptor, thereby reducing excessive hepatic glucose output.[1][4] The identification of a non-peptide antagonist was a significant breakthrough, as peptide-based drugs often suffer from poor oral bioavailability and metabolic instability.
Synthesis of this compound
The synthesis of this compound is achieved through a straightforward S-alkylation reaction.[8]
Experimental Protocol: Synthesis of 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone (this compound)
Materials:
-
2-Mercaptobenzimidazole
-
α-Chloro-3,4-dihydroxyacetophenone
-
Acetonitrile (refluxing)
Procedure:
-
Dissolve 2-mercaptobenzimidazole in refluxing acetonitrile.
-
Add α-chloro-3,4-dihydroxyacetophenone to the solution.
-
Maintain the reaction mixture at reflux until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the precipitate with cold acetonitrile to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Note: This is a generalized protocol based on available information. Researchers should consult the original literature for more specific details on reaction conditions and purification methods.
In Vitro Pharmacological Data
This compound exhibits competitive antagonism at the human glucagon receptor. Its in vitro activity has been characterized through binding and functional assays.
Data Presentation
| Parameter | Value | Assay Type | Species | Reference |
| IC50 | 20 µM | Radioligand Binding Assay | Human | [1][2][6][9][10][11][12] |
| Ki | 9.1 µM | Functional Assay (cAMP) | Human | [1][2][9][10][11] |
Mechanism of Action
This compound functions as a competitive antagonist at the glucagon receptor, a G-protein coupled receptor (GPCR).[1][2][4] By binding to the receptor, it prevents glucagon from binding and initiating the downstream signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] The inhibition of glucagon-stimulated cAMP accumulation is the primary mechanism by which this compound exerts its effect.[4][5]
Visualization of Glucagon Receptor Signaling Pathway
Caption: Glucagon receptor signaling and the inhibitory action of this compound.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of this compound to the human glucagon receptor.
Materials:
-
Membranes from cells expressing the human glucagon receptor.
-
125I-labeled glucagon (radioligand).
-
This compound (test compound).
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Scintillation fluid.
-
96-well plates.
-
Filter mats.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, 125I-labeled glucagon, and either buffer (for total binding), a saturating concentration of unlabeled glucagon (for non-specific binding), or the test compound (this compound).
-
Incubate the plate at a specified temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through filter mats to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and add scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of this compound by non-linear regression analysis.
Functional Assay: cAMP Accumulation
Objective: To determine the functional inhibitory constant (Ki) of this compound by measuring its ability to inhibit glucagon-stimulated cAMP production.
Materials:
-
Whole cells expressing the human glucagon receptor (e.g., CHO, HEK293).
-
Glucagon.
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats).
-
96-well cell culture plates.
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for a defined period.
-
Stimulate the cells with a fixed concentration of glucagon (typically the EC80) for a specified time.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve for this compound's inhibition of glucagon-stimulated cAMP production.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis and in vitro characterization of this compound.
Preclinical and Clinical Development
Conclusion
This compound holds a significant place in the history of diabetes drug discovery as the first non-peptide competitive antagonist of the human glucagon receptor. Its synthesis and in vitro characterization provided a crucial foundation for the development of a new class of anti-diabetic agents. While its own therapeutic potential was limited by its potency, the scientific knowledge gained from its study has been invaluable. This technical guide has summarized the core information on this compound, providing researchers with a detailed resource to understand its discovery, synthesis, and mechanism of action.
References
- 1. Glucagon Receptor Antagonist [benchchem.com]
- 2. Discovery of potent, orally active benzimidazole glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Portico [access.portico.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Portico [access.portico.org]
- 7. ORBi: Detailed Reference [orbi.uliege.be]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medkoo.com [medkoo.com]
NNC 92-1687: A Technical Guide to the Glucagon Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
NNC 92-1687 is a potent and selective non-peptide antagonist of the human glucagon receptor. Its discovery marked a significant step in the development of small-molecule therapeutics for the management of type 2 diabetes. By competitively inhibiting the binding of glucagon to its receptor, this compound effectively attenuates downstream signaling cascades that lead to increased hepatic glucose production. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It includes detailed experimental protocols for its synthesis and analysis, as well as a visual representation of its mechanism of action within the glucagon signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of glucagon receptor antagonism and the development of novel anti-diabetic agents.
Chemical Structure and Properties
This compound, with the systematic IUPAC name 2-(1H-benzimidazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone, is a small molecule with a molecular formula of C15H12N2O3S and a molecular weight of 300.33 g/mol .[1][2][3] Its chemical structure is characterized by a benzimidazole moiety linked via a thioether bond to an acetophenone core, which is further substituted with a catechol group.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value | Reference(s) |
| IUPAC Name | 2-(1H-benzimidazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone | [1] |
| CAS Number | 22903-37-3 | [1][3] |
| Molecular Formula | C15H12N2O3S | [1][2][3] |
| Molecular Weight | 300.33 g/mol | [1][2][3] |
| SMILES | O=C(CSC1=NC2=CC=CC=C2N1)C3=CC(O)=C(O)C=C3 | [1] |
| InChI Key | NVYSVDRYESXWBD-UHFFFAOYSA-N | [1][2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Physical Form | Solid | |
| Melting Point | Not explicitly available in searched literature. | |
| Solubility | Soluble in DMSO (≥ 5 mg/mL) | [4] |
| Data for water and ethanol not explicitly available. |
Biological Activity and Mechanism of Action
This compound functions as a competitive antagonist of the human glucagon receptor.[5][6] It exerts its biological effect by binding to the receptor and preventing the binding of the endogenous ligand, glucagon. This inhibitory action blocks the initiation of the downstream signaling cascade that is normally triggered by glucagon.
Table 3: Biological Activity of this compound
| Parameter | Value | Species | Reference(s) |
| IC50 | 20 µM | Human | [5][6] |
| Ki | 9.1 µM | Human | [5][6] |
Glucagon Receptor Signaling Pathway and Inhibition by this compound
The glucagon receptor is a G protein-coupled receptor (GPCR) that, upon activation by glucagon, couples to the Gs alpha subunit. This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated levels of cAMP then activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately result in increased glycogenolysis and gluconeogenesis in the liver. This compound, by blocking the initial binding of glucagon, prevents the activation of this entire pathway.
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via the S-alkylation of 2-mercaptobenzimidazole with α-chloro-3,4-dihydroxyacetophenone. A general procedure based on the synthesis of a similar compound is outlined below.
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-mercaptobenzimidazole (1 equivalent) and α-chloro-3,4-dihydroxyacetophenone (1 equivalent) in acetonitrile.
-
Reaction: Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction, typically monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold acetonitrile to remove any unreacted starting materials.
-
Purification: Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
A general HPLC method for the analysis of this compound and related compounds would typically involve a reversed-phase column and a gradient elution.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10-20 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzimidazole and catechol rings, the methylene protons of the linker, and the exchangeable protons of the hydroxyl and N-H groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for all the unique carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, and the methylene carbon.
-
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆, is typically used.
Conclusion
This compound stands as a foundational molecule in the pursuit of non-peptide glucagon receptor antagonists. Its well-defined chemical structure and its clear mechanism of action provide a solid platform for further research and development in the field of anti-diabetic therapies. The experimental protocols and data presented in this guide offer a starting point for scientists and researchers to explore the potential of this compound and its analogs in modulating glucagon signaling and managing metabolic diseases. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial in translating its preclinical efficacy into clinical applications.
References
- 1. 13-1683 | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-CYANOPYRROLIDINE DERIVATIVES AND THEIR USE AS MEDICAMENTS - Patent 1296974 [data.epo.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
NNC 92-1687: A Technical Guide to its Mechanism of Action in Hepatic Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action of NNC 92-1687, a seminal non-peptide competitive antagonist of the human glucagon receptor (GCGR), with a specific focus on its activity in hepatic cells. This compound, chemically known as 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone, was the first small molecule identified to competitively block the action of glucagon at its receptor.[1][2][3][4] While its relatively low binding affinity has limited its therapeutic development, it remains a critical tool compound for studying the physiological roles of glucagon and the consequences of its antagonism in the liver and other tissues.[1][5]
Core Mechanism of Action in Hepatic Cells
The primary mechanism of action of this compound in hepatic cells is the competitive antagonism of the glucagon receptor.[1][2][4] The glucagon receptor is a Class B G-protein coupled receptor (GPCR) predominantly expressed on the surface of hepatocytes.[5] In the fasting state, the pancreatic alpha-cells release glucagon, which binds to these receptors and initiates a signaling cascade to increase hepatic glucose output and maintain glucose homeostasis.
This compound directly competes with glucagon for binding to the GCGR.[1] By occupying the receptor's binding site, it prevents the conformational changes necessary for receptor activation and subsequent signal transduction. This blockade effectively inhibits the downstream signaling pathways stimulated by glucagon, most notably the adenylyl cyclase-cyclic AMP (cAMP) pathway.[2][3][4] The inhibition of this pathway leads to a reduction in glucagon-mediated glycogenolysis and gluconeogenesis, the two primary processes by which the liver produces glucose.
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of this compound with the human glucagon receptor.
| Parameter | Value | Description | Source |
| IC50 | 20 µM | The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of glucagon binding to its receptor in a competitive binding assay. | [1][6][7] |
| Ki | 9.1 µM | The inhibitory constant, indicating the binding affinity of this compound to the human glucagon receptor. This value is derived from functional assays. | [1][6][7] |
Signaling Pathway
The signaling pathway affected by this compound in hepatic cells is the canonical glucagon signaling cascade. The following diagram illustrates this pathway and the point of intervention by this compound.
Experimental Protocols
Detailed experimental protocols for characterizing the mechanism of action of this compound are provided below. These are representative methodologies based on standard practices for studying GPCR antagonists.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for the human glucagon receptor.
Methodology:
-
Membrane Preparation:
-
Culture a cell line stably expressing the human glucagon receptor (e.g., CHO-K1 or BHK cells) to confluence.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled glucagon analog (e.g., [125I]-glucagon) to each well.
-
Add increasing concentrations of this compound (or vehicle for total binding and a high concentration of unlabeled glucagon for non-specific binding).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Functional Assay: Inhibition of Glucagon-Stimulated cAMP Accumulation
Objective: To determine the functional antagonism (Ki) of this compound by measuring its ability to inhibit glucagon-induced cAMP production in whole cells.
Methodology:
-
Cell Culture:
-
Plate cells expressing the human glucagon receptor (e.g., CHO-K1 or primary hepatocytes) in a multi-well plate and grow to near confluence.
-
-
cAMP Assay:
-
Wash the cells with a suitable assay buffer.
-
Pre-incubate the cells with increasing concentrations of this compound for a short period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a fixed, sub-maximal concentration of glucagon (e.g., EC80).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).
-
-
Data Analysis:
-
Construct a dose-response curve for this compound's inhibition of glucagon-stimulated cAMP production.
-
Determine the IC50 value from this curve.
-
Calculate the functional Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of glucagon used in the assay.
-
References
- 1. Discovery and structure-activity relationship of the first non-peptide competitive human glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glucagon.com [glucagon.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting glucagon receptor signalling in treating metabolic syndrome and renal injury in Type 2 diabetes: theory versus promise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
NNC 92-1687: A Technical Overview of its Role in Glucose Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC 92-1687 emerged as a significant milestone in the pursuit of novel therapeutics for type 2 diabetes. It was the first non-peptide, competitive antagonist of the human glucagon receptor (GCGR), offering a small molecule approach to counteracting the hyperglycemic effects of glucagon.[1][2] Glucagon, a key counter-regulatory hormone to insulin, plays a crucial role in maintaining glucose homeostasis, primarily by stimulating hepatic glucose production.[3][4] In individuals with type 2 diabetes, inappropriately elevated glucagon levels contribute to hyperglycemia.[3] Consequently, antagonizing the glucagon receptor presents a promising strategy for glycemic control. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, quantitative in vitro data, and the experimental protocols used for its characterization.
Mechanism of Action
This compound functions as a competitive antagonist at the human glucagon receptor.[1][2] Its primary mechanism involves binding to the receptor and blocking the subsequent signaling cascade initiated by glucagon. This inhibitory action prevents the activation of adenylyl cyclase, thereby suppressing the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the glucagon signaling pathway.[1] The reduction in intracellular cAMP levels ultimately leads to a decrease in glucagon-stimulated hepatic glucose production.
Quantitative Data
The available quantitative data for this compound is derived from in vitro studies. To date, no publicly accessible in vivo data on its effects on blood glucose levels, hepatic glucose output, or insulin sensitivity in animal models has been identified.
| Parameter | Value | Receptor | Assay Type | Reference |
| IC50 | 20 µM | Human Glucagon Receptor | Radioligand Binding Assay | [2] |
| Ki | 9.1 µM | Human Glucagon Receptor | Functional cAMP Assay | [5] |
Experimental Protocols
While the specific, detailed experimental protocols used by Novo Nordisk for this compound are not publicly available, this section outlines representative methodologies for the key assays used to characterize such a compound.
Glucagon Receptor Radioligand Binding Assay
This assay is designed to determine the binding affinity of a test compound to the glucagon receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the human glucagon receptor.
Materials:
-
Membrane preparations from a cell line stably expressing the human glucagon receptor (e.g., BHK or CHO cells).
-
Radiolabeled glucagon (e.g., [125I]-glucagon).
-
This compound at various concentrations.
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 2.5 mM MgCl2, 1 mM DTT, and 0.1% BSA).
-
Non-specific binding control (a high concentration of unlabeled glucagon).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of [125I]-glucagon and varying concentrations of this compound in the binding buffer.
-
For the determination of non-specific binding, incubate the membranes with [125I]-glucagon in the presence of a saturating concentration of unlabeled glucagon.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold binding buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Functional Glucagon-Stimulated cAMP Accumulation Assay
This assay assesses the functional antagonism of the glucagon receptor by measuring the inhibition of glucagon-induced intracellular cAMP production.
Objective: To determine the functional inhibitory constant (Ki) of this compound.
Materials:
-
Intact cells expressing the human glucagon receptor (e.g., BHK or CHO cells).
-
Glucagon at a concentration that elicits a submaximal response (e.g., EC80).
-
This compound at various concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA or TR-FRET based).
Procedure:
-
Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for a defined period.
-
Stimulate the cells with a fixed concentration of glucagon.
-
Incubate for a specific time at 37°C to allow for cAMP accumulation.
-
Terminate the reaction and lyse the cells.
-
Measure the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50 for the inhibition of cAMP production.
-
Calculate the functional Ki value using the Cheng-Prusoff equation.
Visualizations
Glucagon Signaling Pathway and this compound Inhibition
References
NNC 92-1687: A Technical Guide for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of NNC 92-1687, a foundational molecule in the study of glucagon receptor antagonism for the treatment of type 2 diabetes. As the first non-peptide competitive antagonist for the human glucagon receptor, its study provides critical insights into the development of subsequent generations of therapeutic agents.
Core Compound Information
This compound, with the chemical name 2-(1H-benzimidazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone, was developed by Novo Nordisk and first described in 1998. It acts as a selective, competitive antagonist at the human glucagon receptor (GCGR).[1][2][3][4] By specifically binding to the glucagon receptor, this compound inhibits the downstream signaling cascade initiated by glucagon, most notably the accumulation of cyclic AMP (cAMP).[2][5] This mechanism of action makes it a valuable tool for researching the role of glucagon in glucose homeostasis and the pathophysiology of type 2 diabetes.[1][6][7]
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 2-(1H-benzimidazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone[8] |
| Molecular Formula | C₁₅H₁₂N₂O₃S[2] |
| Molecular Weight | 300.33 g/mol [2][8] |
| CAS Number | 22903-37-3[2] |
| SMILES | O=C(CSN1C2=CC=CC=C2NC1=S)C3=CC(O)=C(O)C=C3 |
Quantitative Pharmacological Data
While a pioneering compound, this compound is characterized by its modest potency, which has limited its progression as a clinical candidate.[4] Its primary value remains in preclinical research as a proof-of-concept tool.
| Parameter | Value | Species | Assay Type |
| IC₅₀ | 20 µM | Human | cAMP Accumulation Assay[6] |
| Kᵢ | 9.1 µM | Human | Functional Assay[6] |
Mechanism of Action and Signaling Pathway
The primary physiological role of glucagon is to counteract the effects of insulin by stimulating hepatic glucose production, thus raising blood glucose levels.[5][9] In type 2 diabetes, inappropriately elevated glucagon levels contribute to hyperglycemia. This compound antagonizes this effect by blocking the initial step in the glucagon signaling cascade.
The pathway is as follows:
-
Glucagon Binding: Under normal physiological conditions, glucagon binds to the Glucagon Receptor (GCGR), a G-protein coupled receptor (GPCR) on the surface of hepatocytes.
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase converts ATP into cyclic AMP (cAMP).
-
PKA Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates key enzymes involved in gluconeogenesis and glycogenolysis, leading to increased hepatic glucose output.
This compound competitively binds to the GCGR, preventing glucagon from binding and thereby inhibiting the entire downstream cascade, leading to reduced cAMP production.[2][5]
Figure 1. Glucagon signaling pathway and the inhibitory action of this compound.
Key Experimental Protocols
The following sections detail the methodologies for quantifying the antagonist activity of this compound at the glucagon receptor.
Competitive Radioligand Binding Assay (for Kᵢ Determination)
This assay determines the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the binding affinity (Kᵢ) of this compound for the human glucagon receptor.
Materials:
-
Cell Membrane Preparation: Membranes from HEK293 cells stably expressing the human glucagon receptor (HEK293-hGCGR).
-
Radioligand: ¹²⁵I-labeled glucagon.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
-
Scintillation Counter and scintillation fluid.
Methodology:
-
Membrane Preparation: Homogenize HEK293-hGCGR cells in a cold lysis buffer and pellet the membranes by centrifugation. Wash and resuspend the pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 10-50 µg protein/well), a fixed concentration of ¹²⁵I-glucagon (typically at or near its Kₔ value), and serial dilutions of this compound.
-
Controls: Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled glucagon).
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly separate bound from free radioligand by vacuum filtering the contents of each well through the glass fiber filter plate. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity in each filter using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other readings. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of radioligand and Kₔ is its dissociation constant.
Glucagon-Stimulated cAMP Accumulation Assay (for IC₅₀ Determination)
This functional assay measures the ability of an antagonist to inhibit the production of the second messenger cAMP in response to agonist stimulation.
Objective: To determine the functional potency (IC₅₀) of this compound in blocking glucagon-induced cAMP production.
Materials:
-
Cell Line: HEK293 cells stably expressing the human glucagon receptor (HEK293-hGCGR).
-
Agonist: Glucagon.
-
Test Compound: this compound.
-
Assay Medium: e.g., Opti-MEM or similar serum-free medium.
-
PDE Inhibitor: A phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or luciferase reporter assay).
Methodology:
-
Cell Plating: Seed HEK293-hGCGR cells into a 96-well plate and culture overnight to allow for adherence.
-
Compound Pre-incubation: Replace the culture medium with assay medium containing serial dilutions of this compound and a fixed concentration of a PDE inhibitor. Incubate for 15-30 minutes at 37°C.
-
Glucagon Stimulation: Add glucagon at a concentration that elicits a submaximal response (typically EC₈₀) to all wells except the basal control.
-
Incubation: Incubate the plate for an additional 15-30 minutes at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the glucagon-stimulated cAMP response.
Experimental Workflow Visualization
The process of characterizing a glucagon receptor antagonist like this compound follows a logical progression from initial binding studies to functional cellular assays.
Figure 2. Standard workflow for the in vitro characterization of this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. molnova.com [molnova.com]
- 3. NNC-92-1687-药物合成数据库 [drugfuture.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C15H12N2O3S | CID 4206177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. journals.physiology.org [journals.physiology.org]
An In-Depth Technical Guide on NNC 92-1687 and the cAMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC 92-1687 was the first non-peptide competitive antagonist developed for the human glucagon receptor (GCGR).[1] Its discovery marked a significant step in the exploration of small-molecule therapeutics for type 2 diabetes by targeting the glucagon-mediated signaling pathway. This document provides a comprehensive technical overview of this compound's interaction with the cyclic adenosine monophosphate (cAMP) signaling pathway, including its mechanism of action, quantitative data, and the experimental protocols used for its characterization.
Mechanism of Action: Antagonism of the Glucagon Receptor
Glucagon, a peptide hormone, plays a crucial role in glucose homeostasis by stimulating hepatic glucose production. It exerts its effects by binding to the GCGR, a Class B G-protein coupled receptor (GPCR).[2] This binding activates the associated Gs alpha subunit (Gαs), which in turn stimulates adenylyl cyclase to produce the second messenger cAMP.[3] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately increase glycogenolysis and gluconeogenesis.
This compound functions as a competitive antagonist at the human GCGR.[1] This means it binds to the same site as glucagon but does not activate the receptor. By occupying the binding site, this compound prevents glucagon from binding and initiating the downstream signaling cascade, thereby inhibiting the production of cAMP.[3]
Quantitative Data
The inhibitory potency of this compound has been characterized through both binding and functional assays. The following table summarizes the key quantitative metrics for its activity at the human glucagon receptor.
| Parameter | Value | Assay Type | Reference |
| IC50 | 20 µM | Competitive Radioligand Binding Assay | Madsen P, et al. J Med Chem. 1998;41(26):5150-5157.[1] |
| Ki | 9.1 µM | Functional cAMP Accumulation Assay | Madsen P, et al. J Med Chem. 1998;41(26):5150-5157.[4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Glucagon Receptor Binding Assay (Competitive)
This assay determines the concentration of this compound required to inhibit the binding of a radiolabeled ligand to the human glucagon receptor.
-
Cell Culture and Membrane Preparation:
-
A stable cell line expressing the human glucagon receptor (e.g., Baby Hamster Kidney - BHK-46-C-26) is cultured under standard conditions.
-
Cells are harvested and homogenized in a buffer (e.g., 20 mM Tris-HCl, pH 7.4, with 1 mM dithiothreitol and 250 mM sucrose).
-
The homogenate is centrifuged at low speed to remove nuclei and debris.
-
The supernatant is then centrifuged at high speed (e.g., 50,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Assay Protocol:
-
Incubate the prepared cell membranes with a fixed concentration of 125I-labeled glucagon.
-
Add varying concentrations of the competitor, this compound.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a set duration to reach equilibrium (e.g., 60 minutes).
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Functional cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit glucagon-stimulated production of intracellular cAMP.
-
Cell Culture:
-
Use a cell line stably transfected with the human glucagon receptor (e.g., BHK-46-C-26).
-
Culture cells in appropriate media to a suitable confluency in multi-well plates.
-
-
cAMP Accumulation Protocol:
-
Wash the cultured cells with a pre-warmed buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15 minutes) at 37°C. This incubation should be in the presence of a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine - IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of glucagon (typically the EC80, the concentration that elicits 80% of the maximal response).
-
Incubate for a further period (e.g., 15 minutes) at 37°C.
-
Terminate the reaction by lysing the cells.
-
Quantify the amount of intracellular cAMP in the cell lysates using a suitable method, such as a competitive immunoassay (e.g., ELISA or HTRF).
-
Determine the inhibitory constant (Ki) from the dose-response curves.
-
Conclusion
This compound is a foundational non-peptide, competitive antagonist of the human glucagon receptor. Its mechanism of action is centered on the direct inhibition of glucagon binding, leading to a downstream reduction in adenylyl cyclase activation and subsequent cAMP production. The quantitative data from binding and functional assays provide a clear profile of its inhibitory potency. The detailed experimental protocols outlined herein offer a basis for the replication and further investigation of this compound and other novel glucagon receptor antagonists. This comprehensive understanding is vital for researchers and professionals in the ongoing development of new therapeutic strategies for metabolic diseases such as type 2 diabetes.
References
- 1. Discovery and structure-activity relationship of the first non-peptide competitive human glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting glucagon receptor signalling in treating metabolic syndrome and renal injury in Type 2 diabetes: theory versus promise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Portico [access.portico.org]
Technical Whitepaper: NNC 92-1687, a Non-Peptide Antagonist of the Human Glucagon Receptor
Audience: Researchers, scientists, and drug development professionals.
Core Subject: An in-depth examination of the binding affinity, mechanism of action, and experimental determination for NNC 92-1687, a first-generation non-peptide competitive antagonist of the human glucagon receptor (GCGR).
Introduction
Glucagon is a critical peptide hormone that counter-regulates insulin, primarily by stimulating hepatic glucose production to maintain euglycemia.[1] In pathologies such as type 2 diabetes, dysregulated glucagon signaling contributes to hyperglycemia. The glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR), is therefore a key therapeutic target.[1][2] The development of small-molecule antagonists to block this receptor represents a significant area of research.
This compound, with the chemical name 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone, was the first non-peptide competitive antagonist of the human glucagon receptor to be described.[3][4][5][6][7][8] Its discovery provided a crucial chemical scaffold for the development of subsequent, more potent glucagon receptor antagonists.[1][5] This document provides a detailed technical overview of this compound's binding characteristics and the methodologies used for its evaluation.
Binding Affinity and Potency
This compound acts as a competitive antagonist at the human glucagon receptor.[3][4][5][9] Its binding affinity has been quantified through radioligand binding assays, yielding inhibitory concentration (IC50) and inhibition constant (Ki) values. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand, while the Ki value is an indicator of the binding affinity of the antagonist for the receptor.
Table 1: Quantitative Binding Data for this compound at the Human Glucagon Receptor
| Parameter | Value | Description | Source |
| IC50 | 20 µM | Half-maximal inhibitory concentration in a competitive binding assay. | [3][4][5][9][10][11] |
| Functional Ki | 9.1 µM | Inhibition constant, reflecting functional antagonism. | [3][4][5][9][10][11] |
| pKi | 4.7 | The negative logarithm of the Ki value. | [12] |
Structure-activity relationship (SAR) studies on this compound have shown that while the catechol and linker regions are sensitive to modification, the benzimidazole moiety can be altered.[3][5][8] Introducing lipophilic groups at the 5-position of the benzimidazole ring resulted in analogues with slightly improved or equipotent binding affinities, typically in the 5-20 µM range.[3][5][8][11]
Mechanism of Action: Competitive Antagonism
This compound functions by competitively binding to the glucagon receptor, thereby preventing the endogenous ligand, glucagon, from binding and activating the receptor.[6][7] This blockade inhibits the downstream signaling cascade, primarily the glucagon-stimulated accumulation of cyclic adenosine monophosphate (cAMP).[6][7]
Caption: Competitive antagonism of this compound at the glucagon receptor.
Experimental Protocols
The binding affinity of this compound was determined using a competitive radioligand binding assay. This standard pharmacological technique measures the ability of an unlabeled compound (the competitor, this compound) to displace a radiolabeled ligand from its receptor.
Key Materials
-
Receptor Source: Cell membranes prepared from Baby Hamster Kidney (BHK) cells stably transfected with the recombinant human glucagon receptor.[12]
-
Radioligand: 125I-labeled glucagon.
-
Competitor: this compound at various concentrations.
-
Assay Buffer: Typically a buffered solution such as HEPES, containing salts and protease inhibitors.
-
Detection System: Scintillation counter to measure radioactivity.
Assay Workflow
The general workflow involves incubating the receptor-containing membranes with a fixed concentration of radiolabeled glucagon in the presence of varying concentrations of unlabeled this compound.
Caption: General experimental workflow for a competitive binding assay.
Step-by-Step Procedure
-
Preparation: A dilution series of this compound is prepared in the assay buffer.
-
Incubation: In a multi-well plate, the cell membranes, a fixed concentration of 125I-glucagon, and the various dilutions of this compound are combined. Control wells for total binding (no competitor) and non-specific binding (excess unlabeled glucagon) are included.
-
Equilibrium: The plate is incubated for a set time (e.g., 2 hours at 25°C) to allow the binding reaction to reach equilibrium.[13]
-
Separation: The reaction is terminated, and bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the cell membranes (and thus the bound radioligand).
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Glucagon Receptor Signaling Pathway
This compound exerts its pharmacological effect by inhibiting the canonical glucagon signaling pathway. The binding of glucagon to its receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[14][15][16] This enzyme catalyzes the conversion of ATP to cAMP.[17][18] The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates key enzymes involved in glucose metabolism, leading to increased glycogenolysis and gluconeogenesis.[16][18]
Caption: Glucagon receptor signaling pathway and the inhibitory action of this compound.
Conclusion
This compound was a landmark discovery in the search for small-molecule glucagon receptor antagonists. With a binding affinity (Ki) of 9.1 µM, it demonstrated that non-peptide molecules could effectively compete with the endogenous glucagon peptide at its receptor.[3][4][9] While its potency is modest by modern drug standards, the characterization of this compound's binding affinity and mechanism of action paved the way for the development of more advanced antagonists for the potential treatment of type 2 diabetes and other metabolic disorders. The experimental protocols used to quantify its activity remain foundational in pharmacological research.
References
- 1. Portico [access.portico.org]
- 2. longdom.org [longdom.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and structure-activity relationship of the first non-peptide competitive human glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. glucagon.com [glucagon.com]
- 8. Glucagon Receptor Antagonist [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Portico [access.portico.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. storage.googleapis.com [storage.googleapis.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. cusabio.com [cusabio.com]
- 16. news-medical.net [news-medical.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]
NNC 92-1687: An In-Depth In Vitro Characterization of a Pioneering Glucagon Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of NNC 92-1687, the first non-peptide competitive antagonist of the human glucagon receptor. The data and methodologies presented are crucial for understanding its mechanism of action and for guiding further research and development of glucagon receptor antagonists for the treatment of type 2 diabetes and other metabolic disorders.
Core Quantitative Data
This compound has been characterized through various in vitro assays to determine its binding affinity and functional antagonism at the human glucagon receptor (GCGR). The key quantitative parameters are summarized below.
| Parameter | Value | Receptor | Assay Type | Reference |
| IC50 | 20 µM | Human Glucagon Receptor | Radioligand Binding Assay | [1][2][3][4][5] |
| Ki (functional) | 9.1 µM | Human Glucagon Receptor | Functional cAMP Assay | [1][2][3][4][5] |
Experimental Protocols
The following sections detail the methodologies for the key experiments used in the in vitro characterization of this compound. These protocols are based on established methods for studying glucagon receptor antagonists.
Radioligand Binding Assay
This assay quantifies the ability of this compound to compete with a radiolabeled ligand for binding to the human glucagon receptor.
Objective: To determine the binding affinity (IC50) of this compound for the human glucagon receptor.
Materials:
-
Receptor Source: Crude membrane preparations from baby hamster kidney (BHK) or Chem-1 cells stably expressing the recombinant human glucagon receptor.
-
Radioligand: [125I]-Glucagon.
-
Competitor: this compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EDTA, and 0.2% bovine serum albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of [125I]-Glucagon (typically at or below the Kd), and varying concentrations of this compound.
-
To initiate the binding reaction, add the membrane preparation to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled glucagon.
-
The IC50 value is calculated by non-linear regression analysis of the competition binding data.
Functional cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit the glucagon-stimulated production of cyclic adenosine monophosphate (cAMP), a key second messenger in the glucagon receptor signaling pathway.[6][7]
Objective: To determine the functional antagonist potency (Ki) of this compound.
Materials:
-
Cell Line: BHK or Chem-1 cells stably expressing the recombinant human glucagon receptor.
-
Stimulator: Glucagon.
-
Inhibitor: this compound.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or RIA).
-
Cell Culture Medium.
-
96-well cell culture plates.
Procedure:
-
Seed the cells into 96-well plates and grow to a suitable confluency.
-
On the day of the assay, wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of glucagon (typically the EC50 or EC80 concentration) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Terminate the stimulation and lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using the detection kit.
-
The functional Ki value is calculated from the IC50 value obtained from the dose-response curve of this compound inhibition, using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows involved in the in vitro characterization of this compound.
Caption: Glucagon signaling pathway and the antagonistic action of this compound.
References
- 1. Structure of the class B human glucagon G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. ChemiScreen Recombinant Human Glucagon Receptor Membrane Preparation Human glucagon / GCG GPCR membrane preparation for Radioligand binding Assays & GTPγS binding. | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting glucagon receptor signalling in treating metabolic syndrome and renal injury in Type 2 diabetes: theory versus promise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
NNC 92-1687 Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of NNC 92-1687, a pioneering non-peptide competitive antagonist of the human glucagon receptor. The information presented herein is synthesized from seminal publications in the field and is intended to serve as a comprehensive resource for researchers engaged in the development of novel glucagon receptor antagonists for the treatment of type 2 diabetes and other metabolic disorders.
Core Compound Profile: this compound
This compound, chemically identified as 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone, was the first non-peptide competitive antagonist reported for the human glucagon receptor.[1] It exhibits moderate binding affinity and functional antagonism, serving as a critical starting point for the development of more potent antagonists.
| Parameter | Value | Reference |
| Chemical Name | 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone | [1][2] |
| Binding Affinity (IC50) | 20 µM | [1] |
| Functional Activity (Ki) | 9.1 µM | [1] |
| Mechanism of Action | Competitive Antagonist | [1] |
Structure-Activity Relationship (SAR) Studies
The SAR of this compound has been systematically explored by modifying its three key structural components: the benzimidazole moiety, the catechol ring, and the thioethanone linker.
Modifications of the Benzimidazole Moiety
The benzimidazole core of this compound is crucial for its antagonist activity, and modifications in this region have been shown to be well-tolerated, and in some cases, beneficial for binding affinity.[1]
Table 1: SAR of Benzimidazole Analogs of this compound
| Compound ID | R1 | R2 | IC50 (µM) | Fold Change vs. This compound |
| This compound | H | H | 20 | 1.0 |
| 1a | 5-tert-Butyl | H | 15 | 1.3 |
| 1b | 5-Benzyloxy | H | 18 | 1.1 |
| 1c | 5-Chloro | H | 25 | 0.8 |
| 1d | H | 5-tert-Butyl | 17 | 1.2 |
Note: The data in this table is illustrative and based on qualitative descriptions from the literature. Actual values may vary.
Modifications of the Catechol Moiety
In contrast to the benzimidazole ring, the catechol moiety is highly sensitive to structural changes, with most modifications leading to a significant loss of affinity for the glucagon receptor.[1] The 3- and 4-hydroxyl groups are critical for binding.
Table 2: SAR of Catechol Analogs of this compound
| Compound ID | R3 | R4 | IC50 (µM) | Fold Change vs. This compound |
| This compound | OH | OH | 20 | 1.0 |
| 2a | OMe | OH | 50 | 0.4 |
| 2b | OH | OMe | > 100 | < 0.2 |
| 2c | H | OH | > 100 | < 0.2 |
| 2d | OH | H | > 100 | < 0.2 |
| 2e | Cl | OH | 75 | 0.27 |
Note: The data in this table is illustrative and based on qualitative descriptions from the literature. Actual values may vary.
Modifications of the Thioethanone Linker
The thioethanone linker is also highly intolerant to modification, suggesting its specific geometry and electronic properties are essential for proper orientation within the receptor binding pocket.
Table 3: SAR of Linker Analogs of this compound
| Compound ID | Linker Modification | IC50 (µM) | Fold Change vs. This compound |
| This compound | -S-CH2-C(=O)- | 20 | 1.0 |
| 3a | -O-CH2-C(=O)- | > 100 | < 0.2 |
| 3b | -S-CH2-CH(OH)- | > 100 | < 0.2 |
| 3c | -S-CH2- | > 100 | < 0.2 |
Note: The data in this table is illustrative and based on qualitative descriptions from the literature. Actual values may vary.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound and its analogs.
Glucagon Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity (IC50) of test compounds for the human glucagon receptor.
Protocol:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human glucagon receptor are harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [125I]-labeled glucagon and varying concentrations of the test compound.
-
Incubations are typically carried out at room temperature for 60-90 minutes.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled glucagon.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate, separating bound from free radioligand.
-
The filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data is analyzed using non-linear regression to generate a competition binding curve.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.
-
Functional Antagonism Assay (cAMP Accumulation)
This assay measures the ability of a compound to inhibit glucagon-stimulated intracellular cyclic AMP (cAMP) production, providing a measure of its functional antagonist activity (Ki).
Protocol:
-
Cell Preparation:
-
HEK293 cells stably expressing the human glucagon receptor are cultured to near confluency in 96-well plates.
-
The growth medium is removed, and the cells are washed with a pre-warmed stimulation buffer.
-
-
cAMP Assay:
-
Cells are pre-incubated with varying concentrations of the test compound for a short period (e.g., 15-30 minutes).
-
Glucagon is then added at a concentration that elicits approximately 80% of its maximal response (EC80) and incubated for a further 15-30 minutes.
-
The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
-
cAMP Detection:
-
The concentration of cAMP in the cell lysates is quantified using a commercially available competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
-
Data Analysis:
-
An IC50 value for the inhibition of glucagon-stimulated cAMP production is determined.
-
The functional Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration of glucagon used in the assay and its affinity for the receptor.
-
Signaling Pathway
This compound acts as a competitive antagonist at the glucagon receptor, a G-protein coupled receptor (GPCR). By blocking the binding of glucagon, it prevents the activation of the downstream signaling cascade that leads to an increase in intracellular cAMP.
Conclusion
The SAR studies of this compound have provided invaluable insights into the structural requirements for antagonism of the human glucagon receptor. While this compound itself possesses modest potency, it has served as a foundational scaffold for the design and synthesis of next-generation antagonists with improved pharmacological profiles. The key takeaways from the SAR are the critical nature of the catechol and thioethanone linker moieties and the tolerance for substitution on the benzimidazole ring, which has been a key area for optimization in subsequent drug discovery efforts. This guide provides a comprehensive overview of the core SAR data and the experimental methodologies essential for researchers in this field.
References
Methodological & Application
Application Notes and Protocols for NNC 92-1687 Glucagon Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC 92-1687 is a pioneering non-peptide, competitive antagonist of the human glucagon receptor (GCGR).[1] Its discovery marked a significant step in the development of small-molecule therapeutics targeting the glucagon signaling pathway, which plays a crucial role in glucose homeostasis. Elevated glucagon levels are implicated in the pathophysiology of type 2 diabetes, making the GCGR a key target for therapeutic intervention. This compound competitively inhibits the binding of glucagon to its receptor, thereby attenuating downstream signaling cascades that lead to increased hepatic glucose production.[1] These application notes provide detailed protocols for a radioligand binding assay to determine the affinity of test compounds for the human glucagon receptor, using this compound as a reference compound, and a functional assay to assess antagonist activity.
Data Presentation
The following table summarizes the reported binding affinity of this compound for the human glucagon receptor. This data is essential for comparative analysis when evaluating novel compounds.
| Compound | Parameter | Value | Receptor Source | Reference |
| This compound | IC50 | 20 µM | Human Glucagon Receptor | [1] |
| This compound | Ki | 9.1 µM | Human Glucagon Receptor | [1] |
Glucagon Receptor Signaling Pathway
The binding of glucagon to its G protein-coupled receptor (GPCR) on hepatocytes initiates a signaling cascade that results in increased blood glucose levels. This compound acts by competitively blocking the initial step in this pathway.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the human glucagon receptor using membranes from cells overexpressing the receptor and [125I]-glucagon as the radioligand.
Experimental Workflow:
a. Materials and Reagents
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human glucagon receptor (hGCGR).
-
Radioligand: [125I]-Glucagon (specific activity ~2200 Ci/mmol).
-
Reference Compound: this compound.
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, and protease inhibitor cocktail.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Unlabeled Glucagon: For determination of non-specific binding.
-
96-well Plates: For incubation.
-
Glass Fiber Filters: (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Scintillation Counter.
b. Membrane Preparation
-
Culture HEK293-hGCGR or CHO-hGCGR cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.
-
Homogenize the cells using a Dounce homogenizer or by sonication on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[2]
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
c. Binding Assay Protocol
-
Prepare serial dilutions of the test compound (and this compound for a reference curve) in Assay Buffer.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of Assay Buffer, 25 µL of [125I]-Glucagon (final concentration ~0.1-0.2 nM), and 50 µL of membrane preparation (5-20 µg protein).
-
Non-specific Binding: 25 µL of unlabeled glucagon (final concentration 1 µM), 25 µL of [125I]-Glucagon, and 50 µL of membrane preparation.
-
Competition Binding: 25 µL of test compound dilution, 25 µL of [125I]-Glucagon, and 50 µL of membrane preparation.
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.[3]
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.[3]
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
d. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Antagonist Assay (cAMP Accumulation)
This protocol measures the ability of a test compound to inhibit glucagon-stimulated intracellular cyclic AMP (cAMP) production in whole cells expressing the hGCGR.
a. Materials and Reagents
-
Cell Lines: HEK293-hGCGR or CHO-hGCGR cells.
-
Agonist: Glucagon.
-
Reference Antagonist: this compound.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).[4]
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or fluorescence-based).
b. Assay Protocol
-
Seed HEK293-hGCGR or CHO-hGCGR cells into 96-well or 384-well plates and culture overnight.
-
The next day, aspirate the culture medium and wash the cells once with Stimulation Buffer.
-
Add 25 µL of Stimulation Buffer containing the desired concentrations of the test compound (or this compound) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add 25 µL of Stimulation Buffer containing glucagon at a concentration that elicits a submaximal response (e.g., EC80, typically in the low nanomolar range).
-
Incubate for 30 minutes at 37°C.[4]
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
c. Data Analysis
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the glucagon-stimulated cAMP production.
-
Compare the IC50 of the test compound to that of this compound to determine its relative potency.
References
Application Notes and Protocols for NNC 92-1687 in Glucagon Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC 92-1687 is a non-peptide small molecule that acts as a competitive antagonist of the human glucagon receptor (GCGR).[1][2] Its ability to block the binding of glucagon to its receptor and subsequently inhibit downstream signaling pathways makes it a valuable tool for studying glucagon physiology and pathophysiology.[3][4] Elevated glucagon levels are implicated in the hyperglycemia associated with type 2 diabetes, making glucagon receptor antagonists like this compound of significant interest for therapeutic development.[2] These application notes provide a comprehensive overview of this compound, including its pharmacological properties and detailed protocols for its use in key in vitro assays to investigate glucagon signaling.
Pharmacological Data of this compound
The following table summarizes the key quantitative data for this compound, providing a clear reference for its potency as a glucagon receptor antagonist.
| Parameter | Value | Receptor | Assay Type | Reference |
| IC50 | 20 µM | Human Glucagon Receptor | Radioligand Binding Assay | [1] |
| Ki | 9.1 µM | Human Glucagon Receptor | Functional Assay | [1] |
Glucagon Signaling Pathways
Glucagon binding to its G protein-coupled receptor (GPCR) primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to mediate the physiological effects of glucagon, such as increased hepatic glucose production. Additionally, the glucagon receptor can couple to the Gq alpha subunit, activating Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC). Another important downstream effector is the Extracellular signal-Regulated Kinase 1/2 (ERK1/2), which can be activated through both PKA-dependent and independent mechanisms.
References
Application Notes and Protocols for NNC 92-1687 in Primary Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC 92-1687 is a non-peptide, competitive antagonist of the human glucagon receptor (GCGR).[1][2][3] The glucagon receptor, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of hepatocytes, is a key regulator of glucose homeostasis.[1] Upon binding of glucagon, the receptor activates a signaling cascade that stimulates glycogenolysis and gluconeogenesis, leading to increased hepatic glucose output. By competitively inhibiting this interaction, this compound can effectively block these downstream effects, making it a valuable tool for studying glucagon signaling and for the investigation of potential therapeutic strategies for metabolic disorders such as type 2 diabetes.[3][4]
These application notes provide detailed protocols for utilizing this compound in primary hepatocytes to assess its inhibitory effects on the glucagon signaling pathway.
Mechanism of Action
In hepatocytes, glucagon binding to the GCGR initiates a conformational change in the receptor, leading to the activation of the associated Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[1] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates key enzymes involved in glucose metabolism, ultimately promoting the breakdown of glycogen (glycogenolysis) and the synthesis of glucose from non-carbohydrate precursors (gluconeogenesis).[1] this compound acts by competitively binding to the GCGR, thereby preventing glucagon from initiating this signaling cascade.[1][2]
Glucagon Signaling Pathway in Hepatocytes
Caption: Glucagon signaling pathway in hepatocytes and the inhibitory action of this compound.
Quantitative Data Summary
This compound has been characterized as a competitive antagonist of the human glucagon receptor with the following properties:
| Parameter | Value | Reference |
| IC50 | 20 µM | [5] |
| Functional Ki | 9.1 µM | [5] |
The following tables present example data for the dose-dependent inhibition of glucagon-stimulated cAMP production, glycogenolysis, and gluconeogenesis by this compound in primary human hepatocytes. This data is illustrative and based on the known potency of the compound. Actual results may vary depending on experimental conditions.
Table 1: Inhibition of Glucagon-Stimulated cAMP Production
| This compound (µM) | Glucagon (10 nM) | % Inhibition of cAMP Production |
| 0 | + | 0 |
| 1 | + | 15 |
| 5 | + | 35 |
| 10 | + | 50 |
| 20 | + | 68 |
| 50 | + | 85 |
| 100 | + | 95 |
Table 2: Inhibition of Glucagon-Stimulated Glycogenolysis
| This compound (µM) | Glucagon (10 nM) | % Inhibition of Glucose Output |
| 0 | + | 0 |
| 1 | + | 12 |
| 5 | + | 30 |
| 10 | + | 48 |
| 20 | + | 65 |
| 50 | + | 82 |
| 100 | + | 93 |
Table 3: Inhibition of Glucagon-Stimulated Gluconeogenesis
| This compound (µM) | Glucagon (10 nM) | % Inhibition of Glucose Production |
| 0 | + | 0 |
| 1 | + | 10 |
| 5 | + | 28 |
| 10 | + | 45 |
| 20 | + | 62 |
| 50 | + | 79 |
| 100 | + | 90 |
Experimental Protocols
Isolation and Culture of Primary Human Hepatocytes
A two-step collagenase perfusion method is commonly used for the isolation of primary human hepatocytes.
Materials:
-
Liver tissue
-
Perfusion buffer (e.g., HBSS without Ca2+ and Mg2+)
-
Collagenase solution
-
Culture medium (e.g., Williams' Medium E with supplements)
-
Collagen-coated culture plates
Protocol:
-
Cannulate the blood vessels of the liver tissue.
-
Perfuse the liver with a Ca2+-free buffer to wash out the blood.
-
Perfuse the liver with a collagenase-containing buffer to digest the extracellular matrix.
-
Gently dissociate the digested liver tissue to release the hepatocytes.
-
Filter the cell suspension to remove undigested tissue.
-
Wash and purify the hepatocytes by low-speed centrifugation.
-
Resuspend the hepatocytes in culture medium and determine cell viability and density.
-
Plate the hepatocytes on collagen-coated plates at the desired density.
-
Allow the cells to attach and form a monolayer before initiating experiments.
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit glucagon-stimulated intracellular cAMP production.
Materials:
-
Primary human hepatocytes cultured in 24- or 48-well plates
-
Krebs-Ringer bicarbonate buffer supplemented with 0.5% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor)
-
Glucagon solution
-
This compound solutions at various concentrations
-
cAMP assay kit (e.g., HTRF, ELISA)
Protocol:
-
Wash the cultured hepatocytes with pre-warmed buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of glucagon (e.g., 10 nM, corresponding to the EC80) for 15 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the selected assay kit.
-
Calculate the percentage inhibition of glucagon-stimulated cAMP production for each concentration of this compound.
Experimental Workflow: cAMP Assay
Caption: Workflow for cAMP accumulation assay in primary hepatocytes.
Glycogenolysis Assay
This assay measures the breakdown of glycogen into glucose, which is then released from the hepatocytes.
Materials:
-
Primary human hepatocytes cultured in 12- or 24-well plates
-
Glucose-free Krebs-Ringer bicarbonate buffer
-
Glucagon solution
-
This compound solutions at various concentrations
-
Glucose assay kit
Protocol:
-
Wash the hepatocytes with glucose-free buffer.
-
Pre-incubate the cells with varying concentrations of this compound in glucose-free buffer for 30 minutes.
-
Stimulate glycogenolysis by adding a fixed concentration of glucagon (e.g., 10 nM).
-
Collect aliquots of the culture medium at different time points (e.g., 0, 30, 60, 90, 120 minutes).
-
Measure the glucose concentration in the collected media using a glucose assay kit.
-
Calculate the rate of glucose release and the percentage inhibition by this compound.
Gluconeogenesis Assay
This assay measures the synthesis of glucose from non-carbohydrate precursors.
Materials:
-
Primary human hepatocytes cultured in 12- or 24-well plates
-
Glucose-free, phenol red-free DMEM
-
Gluconeogenic substrates (e.g., lactate and pyruvate)
-
Glucagon solution
-
This compound solutions at various concentrations
-
Glucose assay kit
Protocol:
-
Wash the hepatocytes with PBS.
-
Incubate the cells in glucose-free DMEM containing the gluconeogenic substrates for 2-3 hours.
-
Add varying concentrations of this compound and a fixed concentration of glucagon (e.g., 10 nM).
-
Incubate for an additional 3-6 hours.
-
Collect the culture medium and measure the glucose concentration.
-
Normalize the glucose production to the total cellular protein content.
-
Calculate the percentage inhibition of glucagon-stimulated gluconeogenesis by this compound.
Conclusion
This compound is a useful pharmacological tool for investigating the role of the glucagon receptor in hepatic glucose metabolism. The protocols outlined in these application notes provide a framework for researchers to study the inhibitory effects of this compound on glucagon-mediated signaling pathways in primary hepatocytes. Careful optimization of experimental conditions is recommended to ensure reproducible and reliable results.
References
Application Notes and Protocols: In Vivo Evaluation of NNC 92-1687 in Diabetic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC 92-1687 has been identified as the first non-peptide competitive antagonist of the human glucagon receptor.[1] It functions by specifically binding to the glucagon receptor, thereby inhibiting glucagon-stimulated cyclic AMP (cAMP) accumulation.[2][3] Glucagon plays a pivotal role in glucose homeostasis by stimulating hepatic glucose production.[4] In type 2 diabetes, elevated glucagon levels contribute to hyperglycemia. Consequently, antagonism of the glucagon receptor is a promising therapeutic strategy for the management of diabetes.
While this compound was a pioneering compound in the exploration of non-peptide glucagon receptor antagonists, it exhibits a relatively modest binding affinity, with a reported IC50 of 20 µM and a functional Ki of 9.1 µM at the human glucagon receptor.[1][3] This may have limited its extensive in vivo characterization. The following application notes and protocols provide a generalized framework for the in vivo evaluation of this compound and other glucagon receptor antagonists in diabetic mouse models, based on established methodologies for this class of compounds.
Mechanism of Action: Glucagon Receptor Signaling Pathway
Glucagon exerts its physiological effects by binding to the glucagon receptor (GCGR), a G protein-coupled receptor predominantly expressed on the surface of hepatocytes.[4] This binding initiates a signaling cascade that ultimately leads to increased hepatic glucose output. This compound, as a competitive antagonist, blocks the binding of glucagon to the GCGR, thereby attenuating this signaling pathway.
Generalized In Vivo Experimental Protocols
The following protocols are generalized for the evaluation of glucagon receptor antagonists like this compound in diabetic mouse models. Researchers should optimize these protocols based on the specific characteristics of their compound and experimental goals.
Animal Model Selection
The choice of a diabetic mouse model is critical for the relevant assessment of an anti-diabetic compound. Commonly used models for studying type 2 diabetes include:
-
Genetically Diabetic Models:
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.
-
ob/ob Mice: These mice are leptin deficient, resulting in hyperphagia, obesity, and insulin resistance.
-
-
Diet-Induced Obesity (DIO) Models:
-
C57BL/6J mice fed a high-fat diet (45-60% kcal from fat) for an extended period develop obesity, insulin resistance, and hyperglycemia.
-
Compound Preparation and Administration
-
Formulation: this compound can be formulated for in vivo administration. A suggested vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] The solution should be prepared fresh daily. Sonication or gentle heating may be used to aid dissolution.
-
Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes for administering small molecule antagonists.
-
Dosing: The optimal dose of this compound would need to be determined through dose-ranging studies.
Experimental Workflow
The following diagram outlines a general workflow for an acute or chronic study of a glucagon receptor antagonist in a diabetic mouse model.
Key In Vivo Efficacy Studies
a. Oral Glucose Tolerance Test (OGTT)
-
Purpose: To assess the effect of the compound on glucose disposal following an oral glucose challenge.
-
Protocol:
-
Fast mice overnight (approximately 16 hours).
-
Administer this compound or vehicle at the desired dose and time point before the glucose challenge.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Collect blood samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure blood glucose concentrations.
-
b. Insulin Tolerance Test (ITT)
-
Purpose: To evaluate peripheral insulin sensitivity.
-
Protocol:
-
Fast mice for a short period (e.g., 4-6 hours).
-
Administer this compound or vehicle.
-
Collect a baseline blood sample (t=0).
-
Administer human or murine insulin (typically 0.75-1.0 U/kg body weight) via intraperitoneal injection.
-
Collect blood samples at various time points (e.g., 15, 30, 45, and 60 minutes) after insulin injection.
-
Measure blood glucose concentrations.
-
c. Chronic Efficacy Study
-
Purpose: To determine the long-term effects of the compound on glycemic control and other metabolic parameters.
-
Protocol:
-
Acclimatize diabetic mice and randomize them into treatment groups (vehicle and this compound).
-
Administer the compound daily for a specified period (e.g., 4-8 weeks).
-
Monitor body weight, food intake, and water intake regularly.
-
Measure fasting or non-fasting blood glucose levels weekly.
-
Perform OGTT and/or ITT at the end of the study.
-
At termination, collect blood for analysis of plasma insulin, triglycerides, cholesterol, and liver enzymes (ALT, AST).
-
Collect tissues such as the liver and pancreas for histological analysis and gene expression studies.
-
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Example Data Table for a Chronic Study of this compound in db/db Mice
| Parameter | Vehicle Control (n=) | This compound (X mg/kg) (n=) | p-value |
| Body Weight (g) | |||
| Initial | |||
| Final | |||
| Change | |||
| Fasting Blood Glucose (mg/dL) | |||
| Week 0 | |||
| Week 4 | |||
| Week 8 | |||
| OGTT (AUC) | |||
| ITT (AUC) | |||
| Plasma Insulin (ng/mL) | |||
| Plasma Triglycerides (mg/dL) | |||
| Liver Weight (g) | |||
| Liver Triglycerides (mg/g) |
AUC: Area Under the Curve
Conclusion
While specific in vivo efficacy data for this compound in diabetic mouse models is not extensively published, the provided protocols offer a robust framework for its evaluation. As a glucagon receptor antagonist, the primary expectation would be a reduction in hyperglycemia, particularly in the fasting state, and an improvement in glucose tolerance. The comprehensive assessment of its effects on insulin sensitivity, lipid metabolism, and long-term glycemic control is essential to fully characterize its therapeutic potential. Researchers are encouraged to adapt these generalized protocols to their specific research questions and to carefully consider the pharmacokinetic and pharmacodynamic properties of this compound in their experimental design.
References
Application Notes and Protocols for NNC 92-1687 Administration in Animal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC 92-1687 is the first-in-class, non-peptide competitive antagonist of the human glucagon receptor.[1] Its primary mechanism of action involves the specific binding to the glucagon receptor, thereby inhibiting glucagon-stimulated cyclic adenosine monophosphate (cAMP) accumulation.[1][2][3][4] This inhibitory action on the glucagon signaling pathway makes this compound a valuable research tool for studying the physiological and pathophysiological roles of glucagon, particularly in the context of type 2 diabetes and other metabolic disorders. This document provides detailed application notes and protocols for the administration of this compound in animal research settings.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Species Receptor | Reference |
| IC50 | 20 µM | Human | [5] |
| Ki | 9.1 µM | Human | [5] |
Comparative In Vitro Activity of Analogous Non-Peptide Glucagon Receptor Antagonists
| Compound | Parameter | Value | Species Receptor | Reference |
| BAY-27-9955 | IC50 | 110 nM | Human | |
| L-168,049 | IC50 | 3.7 nM | Human | [6] |
| L-168,049 | IC50 | 63 nM | Murine | |
| L-168,049 | IC50 | 60 nM | Canine | |
| L-168,049 | IC50 | > 1 µM | Rat, Guinea Pig, Rabbit |
In Vivo Administration of Analogous Non-Peptide Glucagon Receptor Antagonists
| Compound | Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| BAY-27-9955 | Human | Oral | 70 mg, 200 mg | Blunted glucagon-stimulated glucose production | [7] |
| NNC 25-0926 | Dog | Intragastric | 10, 20, 40, 100 mg/kg | Blocked glucagon-induced hepatic glucose production | |
| Unnamed (Cpd 1) | "Humanized" Mouse | Intraperitoneal | Not specified | Blocked glucagon-induced rise in glucose | [8] |
Signaling Pathway
The glucagon receptor is a G-protein coupled receptor (GPCR) that, upon binding of glucagon, activates a downstream signaling cascade. This compound, as a competitive antagonist, prevents the initiation of this cascade.
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice (Adapted)
This protocol is designed for evaluating the efficacy of orally administered this compound in a glucagon challenge model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, or a formulation of DMSO, PEG300, and Tween-80 in saline)
-
Glucagon
-
Sterile saline
-
Oral gavage needles (20-22 gauge for mice)
-
Syringes
-
Blood glucose monitoring system
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the mice for 4-6 hours before the experiment, with free access to water.
-
Preparation of this compound Formulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the final dosing solution by diluting the stock solution in the chosen vehicle to the desired concentration. A common vehicle for oral administration of hydrophobic compounds is 0.5% methylcellulose. Alternatively, a formulation such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be tested for solubility and tolerability.
-
The final concentration should be calculated based on the desired dosage (e.g., mg/kg) and a standard administration volume (e.g., 5-10 mL/kg).
-
-
Administration of this compound:
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered.
-
Administer the this compound formulation or vehicle control via oral gavage.
-
-
Glucagon Challenge:
-
At a predetermined time point after this compound administration (e.g., 30-60 minutes, to be optimized based on anticipated Tmax), administer glucagon (e.g., 15-30 µg/kg) via intraperitoneal (IP) injection.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose from the tail vein at baseline (before this compound administration), before the glucagon challenge, and at several time points after the glucagon challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Protocol 2: Intraperitoneal Administration of this compound in Mice (Adapted)
This protocol is an alternative route of administration, which may be suitable for initial efficacy studies.
Materials:
-
This compound
-
Vehicle (e.g., a solution of DMSO and saline, ensuring the final DMSO concentration is non-toxic, typically <10%)
-
Glucagon
-
Sterile saline
-
Syringes and needles (25-27 gauge for IP injection in mice)
-
Blood glucose monitoring system
Procedure:
-
Animal Acclimation and Fasting: Follow steps 1 and 2 from Protocol 1.
-
Preparation of this compound Formulation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare the final dosing solution by diluting the stock solution in sterile saline. The final DMSO concentration should be kept as low as possible.
-
-
Administration of this compound:
-
Weigh each mouse to determine the injection volume.
-
Administer the this compound formulation or vehicle control via intraperitoneal injection.
-
-
Glucagon Challenge and Blood Glucose Monitoring: Follow steps 5 and 6 from Protocol 1.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study evaluating a glucagon receptor antagonist.
Caption: A typical experimental workflow for in vivo testing of this compound.
Conclusion
This compound is a valuable tool for investigating the role of the glucagon receptor in metabolic regulation. While in vivo data for this specific compound is limited, the provided adapted protocols, based on analogous compounds, offer a solid starting point for researchers. It is imperative to conduct preliminary studies to determine the optimal dosage, vehicle, and timing of administration for this compound in the chosen animal model to ensure reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of levonorgestrel in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: NNC 92-1687, a Glucagon Receptor Antagonist, for the Inhibition of Hepatic Glucose Output
For Research Use Only.
Introduction
NNC 92-1687 is a non-peptide, competitive antagonist of the human glucagon receptor (GCGR).[1][2][] Glucagon, a key counter-regulatory hormone to insulin, plays a critical role in maintaining glucose homeostasis, primarily by stimulating hepatic glucose production (HGP) through glycogenolysis and gluconeogenesis.[][4] In pathological states such as type 2 diabetes, hyperglucagonemia contributes to fasting hyperglycemia.[4] By blocking the interaction of glucagon with its receptor on hepatocytes, this compound inhibits the downstream signaling cascade, leading to a reduction in hepatic glucose output.[][5] These application notes provide an overview of the mechanism of action of this compound, protocols for evaluating its effect on hepatic glucose output in vitro, and representative data.
Mechanism of Action
Glucagon binding to the G-protein coupled glucagon receptor (GCGR) on hepatocytes activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates downstream enzymes involved in glycogenolysis (the breakdown of glycogen to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors). This compound competitively binds to the GCGR, preventing glucagon from binding and thereby inhibiting this signaling pathway and subsequent glucose production.
Data Presentation
In Vitro Potency of this compound
| Parameter | Value | Species | Reference |
| IC50 | 20 µM | Human | [1][2][] |
| Ki | 9.1 µM | Human | [2] |
IC50: The half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the glucagon binding. Ki: The inhibition constant, a measure of the binding affinity of this compound to the glucagon receptor.
Effect of a Glucagon Receptor Antagonist (NNC 25-0926) on Hepatic Glucose Production (In Vivo)
As extensive in vivo data for this compound is limited due to its lower potency, data from a more potent analog, NNC 25-0926, is presented here as a representative example of the effects of glucagon receptor antagonism on hepatic glucose output in a conscious dog model.
| Treatment Group (Intragastric Dose) | Basal Net Hepatic Glucose Output (mg/kg/min) | Glucagon-Stimulated Net Hepatic Glucose Output (mg/kg/min) | % Inhibition of Glucagon-Stimulated HGP | Reference |
| Vehicle | ~2 | 9.4 ± 2 | 0% | [6] |
| 10 mg/kg NNC 25-0926 | ~2 | 4.1 ± 0.9 | 56.4% | [6] |
| 20 mg/kg NNC 25-0926 | ~2 | 1.6 ± 0.6 | 83.0% | [6] |
| 40 mg/kg NNC 25-0926 | ~2 | 2.4 ± 0.7 | 74.5% | [6] |
| 100 mg/kg NNC 25-0926 | ~2 | 1.5 ± 0.3 | 84.0% | [6] |
Data are presented as mean ± SEM. HGP: Hepatic Glucose Production.[6]
Mandatory Visualizations
Caption: Glucagon signaling pathway and its inhibition by this compound.
Caption: Workflow for in vitro hepatic glucose output assay.
Experimental Protocols
Protocol 1: In Vitro Hepatic Glucose Production Assay Using Primary Hepatocytes
1. Materials:
-
Cryopreserved or freshly isolated primary human or rodent hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium with supplements)
-
Collagen-coated culture plates (e.g., 24- or 48-well plates)
-
Glucose-free DMEM or Krebs-Ringer Bicarbonate buffer
-
Gluconeogenic substrates: Sodium Lactate (20 mM) and Sodium Pyruvate (2 mM)
-
Glucagon solution
-
This compound solution (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Glucose assay kit (e.g., glucose oxidase-based colorimetric or fluorometric kit)
-
BCA protein assay kit
2. Procedure:
-
Cell Plating:
-
Thaw and plate primary hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Culture cells in hepatocyte culture medium for 24-48 hours to allow for recovery and monolayer formation.
-
-
Cell Starvation:
-
Gently wash the cell monolayer twice with PBS.
-
Replace the culture medium with glucose-free DMEM or Krebs-Ringer buffer and incubate for 6-12 hours to deplete intracellular glycogen stores.
-
-
Treatment:
-
Prepare working solutions of this compound at various concentrations in the glucose-free medium. Include a vehicle control.
-
Remove the starvation medium and add the this compound or vehicle-containing medium to the respective wells.
-
Pre-incubate for 30-60 minutes.
-
Prepare a stimulation medium containing glucagon (e.g., 10-100 nM) and gluconeogenic substrates (20 mM Sodium Lactate, 2 mM Sodium Pyruvate) in glucose-free medium. Also prepare a basal control medium with only the gluconeogenic substrates.
-
Add the stimulation or basal medium to the appropriate wells.
-
-
Incubation and Sample Collection:
-
Incubate the plates for 3-6 hours at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation, carefully collect the supernatant from each well for glucose measurement.
-
-
Glucose Measurement:
-
Measure the glucose concentration in the collected supernatants using a glucose assay kit according to the manufacturer's instructions.
-
-
Data Normalization:
-
After collecting the supernatant, wash the cells with PBS and lyse them.
-
Determine the total protein concentration in each well using a BCA protein assay.
-
Normalize the measured glucose production to the total protein content in each well (e.g., µg glucose/mg protein).
-
Protocol 2: In Vitro Hepatic Glucose Production Assay Using HepG2 Cells
1. Materials:
-
HepG2 cells (ATCC HB-8065)
-
High-glucose DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Culture plates (e.g., 24- or 48-well plates)
-
Glucose-free, phenol red-free DMEM
-
Gluconeogenic substrates: Sodium Lactate (20 mM) and Sodium Pyruvate (2 mM)
-
Glucagon solution
-
This compound solution
-
Vehicle control
-
Glucose assay kit
-
BCA protein assay kit
2. Procedure:
-
Cell Culture:
-
Culture HepG2 cells in high-glucose DMEM in T-75 flasks.
-
Seed the cells into 24- or 48-well plates and grow to 80-90% confluency.
-
-
Cell Starvation:
-
Wash the cells twice with PBS.
-
Replace the medium with glucose-free, phenol red-free DMEM and incubate for 12-16 hours.
-
-
Treatment:
-
Follow the same treatment steps as described in Protocol 1, using glucose-free, phenol red-free DMEM as the base medium.
-
-
Incubation and Sample Collection:
-
Incubate for 3-6 hours.
-
Collect the supernatant for glucose measurement.
-
-
Glucose Measurement and Data Normalization:
-
Follow the same procedures for glucose measurement and data normalization as described in Protocol 1.
-
Troubleshooting
-
Low Glucose Production: Ensure complete removal of glucose-containing medium during the washing and starvation steps. Optimize the concentration of gluconeogenic substrates and the incubation time. Primary hepatocytes may show donor-to-donor variability in their gluconeogenic capacity.
-
High Variability: Ensure consistent cell seeding density and confluency. Handle cells gently during medium changes to avoid detaching the monolayer. Use a multi-channel pipette for adding reagents to minimize timing differences between wells.
-
Compound Precipitation: Check the solubility of this compound in the assay medium. If precipitation occurs, adjust the solvent concentration or use a different formulation.
Conclusion
This compound serves as a valuable research tool for studying the role of the glucagon receptor in hepatic glucose metabolism. The provided protocols offer a framework for assessing the inhibitory effect of this compound and other glucagon receptor antagonists on hepatic glucose output in vitro. Proper experimental design and optimization are crucial for obtaining reliable and reproducible results.
References
- 1. Portico [access.portico.org]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Targeting hepatic glucose output in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glucagon receptor antagonist | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Use of NNC 92-1687 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC 92-1687, identified as 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone, is a pioneering non-peptide, competitive antagonist of the human glucagon receptor.[1][2] With an IC50 of 20 µM and a Ki of 9.1 µM, it serves as a valuable tool for investigating the physiological roles of the glucagon receptor in metabolic regulation.[2][3] Glucagon, by stimulating hepatic glucose production, plays a crucial role in maintaining glucose homeostasis.[4][5] In pathologies such as type 2 diabetes, hyperglucagonemia contributes to hyperglycemia.[6] Antagonism of the glucagon receptor is therefore a promising therapeutic strategy for lowering blood glucose levels.[5][6]
These application notes provide detailed protocols for utilizing this compound in fundamental metabolic studies to assess its effects on glucose tolerance, insulin sensitivity, and the counter-regulatory response to glucagon. The provided data are illustrative and represent expected outcomes based on the known mechanism of action of glucagon receptor antagonists.
Data Presentation
The following tables summarize hypothetical quantitative data from in vivo metabolic studies in a diet-induced obese mouse model treated with this compound. This data illustrates the expected glucoregulatory effects of glucagon receptor antagonism.
Table 1: Effect of this compound on Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese Mice
| Time Point (minutes) | Vehicle Control (Blood Glucose, mg/dL) | This compound (Blood Glucose, mg/dL) |
| 0 | 150 ± 8 | 145 ± 7 |
| 15 | 350 ± 20 | 280 ± 15 |
| 30 | 450 ± 25 | 350 ± 18 |
| 60 | 380 ± 22 | 290 ± 16 |
| 120 | 200 ± 12 | 160 ± 9 |
| AUC (0-120 min) | 39,000 ± 2,500 | 29,500 ± 1,800 * |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM. AUC: Area Under the Curve.
Table 2: Effect of this compound on Insulin Tolerance Test (ITT) in Diet-Induced Obese Mice
| Time Point (minutes) | Vehicle Control (% Baseline Glucose) | This compound (% Baseline Glucose) |
| 0 | 100 | 100 |
| 15 | 75 ± 5 | 72 ± 4 |
| 30 | 55 ± 4 | 53 ± 3 |
| 60 | 60 ± 5 | 58 ± 4 |
| 120 | 85 ± 6 | 83 ± 5 |
Data are presented as mean ± SEM. No significant differences were observed between the groups.
Table 3: Effect of this compound on Glucagon Challenge Test in C57BL/6J Mice
| Time Point (minutes) | Vehicle Control (Blood Glucose, mg/dL) | This compound (Blood Glucose, mg/dL) |
| -15 | 95 ± 5 | 93 ± 4 |
| 0 | 98 ± 6 | 95 ± 5 |
| 10 | 180 ± 10 | 110 ± 7 |
| 20 | 165 ± 9 | 105 ± 6 |
| 30 | 140 ± 8 | 100 ± 5* |
| 60 | 110 ± 6 | 98 ± 5 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 4: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in vivo
| Time Point (minutes) | Vehicle Control (Plasma Insulin, ng/mL) | This compound (Plasma Insulin, ng/mL) |
| 0 | 0.8 ± 0.1 | 0.9 ± 0.1 |
| 2 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| 5 | 4.8 ± 0.6 | 5.9 ± 0.7 |
| 15 | 2.5 ± 0.3 | 3.1 ± 0.4 |
| 30 | 1.2 ± 0.2 | 1.5 ± 0.2 |
Data are presented as mean ± SEM.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of this compound on glucose disposal following an oral glucose challenge.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
D-Glucose (20% solution in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Mice (e.g., C57BL/6J on a high-fat diet for 12 weeks)
Protocol:
-
House mice under standard conditions with ad libitum access to food and water.
-
Fast mice for 6 hours prior to the experiment, with free access to water.[7]
-
Record the initial body weight of each mouse.
-
Administer this compound or vehicle via oral gavage at the desired dose (e.g., 50 mg/kg) 60 minutes before the glucose challenge.
-
At time 0, collect a baseline blood sample from the tail vein to measure blood glucose.
-
Immediately administer a 2 g/kg body weight bolus of 20% D-glucose solution via oral gavage.[8]
-
Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration and measure blood glucose levels.[7]
-
Plot blood glucose concentrations over time and calculate the area under the curve (AUC) for each group.
Insulin Tolerance Test (ITT)
Objective: To evaluate the effect of this compound on whole-body insulin sensitivity.
Materials:
-
This compound
-
Vehicle
-
Human regular insulin (e.g., Humulin R)
-
Sterile saline (0.9% NaCl)
-
Glucometer and test strips
-
Mice
Protocol:
-
Fast mice for 4-6 hours before the test.
-
Administer this compound or vehicle orally 60 minutes prior to the insulin injection.
-
At time 0, measure baseline blood glucose from a tail vein blood sample.
-
Inject human regular insulin intraperitoneally at a dose of 0.75 U/kg body weight.
-
Measure blood glucose from tail vein blood samples at 15, 30, 60, and 120 minutes after the insulin injection.
-
Express blood glucose levels as a percentage of the baseline value for each mouse and plot the mean percentage over time for each group.
Glucagon Challenge Test
Objective: To determine the efficacy of this compound in blocking the hyperglycemic effect of exogenous glucagon.
Materials:
-
This compound
-
Vehicle
-
Glucagon
-
Sterile saline
-
Glucometer and test strips
-
Mice
Protocol:
-
Fast mice overnight (approximately 16 hours) with free access to water.
-
Administer this compound or vehicle orally 60 minutes before the glucagon challenge.
-
At time -15 minutes, take a baseline blood glucose reading.
-
At time 0, administer glucagon intraperitoneally at a dose of 15 µg/kg body weight.
-
Measure blood glucose from tail vein blood samples at 10, 20, 30, and 60 minutes post-glucagon injection.
-
Plot the change in blood glucose from baseline over time for each group.
In Vivo Glucose-Stimulated Insulin Secretion (GSIS)
Objective: To assess the effect of this compound on pancreatic insulin secretion in response to a glucose challenge.
Materials:
-
This compound
-
Vehicle
-
D-Glucose (50% solution in sterile water)
-
EDTA-coated micro-collection tubes
-
Microcentrifuge
-
Insulin ELISA kit
-
Mice
Protocol:
-
Fast mice overnight (approximately 16 hours).
-
Administer this compound or vehicle orally 60 minutes prior to the glucose challenge.
-
At time 0, collect a baseline blood sample (~50 µL) from the tail vein into an EDTA-coated tube for insulin measurement.
-
Immediately administer a 3 g/kg body weight bolus of 50% D-glucose solution via intraperitoneal injection.
-
Collect blood samples at 2, 5, 15, and 30 minutes post-glucose injection.
-
Centrifuge blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until insulin levels are measured using an insulin ELISA kit according to the manufacturer's instructions.
Visualization of Pathways and Workflows
Signaling Pathway
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo metabolic studies of this compound.
References
- 1. Design, synthesis, kinetic, molecular dynamics, and hypoglycemic effect characterization of new and potential selective benzimidazole derivatives as Protein Tyrosine Phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. glucagon.com [glucagon.com]
- 4. researchgate.net [researchgate.net]
- 5. drc.bmj.com [drc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Portico [access.portico.org]
NNC 92-1687: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC 92-1687 is a landmark molecule in the field of metabolic drug discovery, identified as the first non-peptide competitive antagonist of the human glucagon receptor (GCGR).[1][2] Developed by Novo Nordisk and reported in 1998, it represents a significant step towards the development of small-molecule oral therapies for type 2 diabetes.[1][] Glucagon, a key hormone in glucose homeostasis, contributes to hyperglycemia in diabetic patients through its action on the hepatic glucagon receptor.[] By competitively inhibiting this receptor, this compound blocks glucagon signaling, thereby reducing hepatic glucose production. Its primary mechanism of action is the inhibition of glucagon-stimulated intracellular cyclic AMP (cAMP) accumulation.[2][]
While its relatively modest potency has precluded its own development as a therapeutic agent, this compound remains a critical tool for researchers studying glucagon receptor function and a foundational lead compound in the ongoing search for more potent and drug-like GCGR antagonists.[] These application notes provide a comprehensive overview of this compound, including its pharmacological data, key experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.
Data Presentation
Pharmacological Profile of this compound
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 20 µM | Human | Receptor Binding Assay | [1][2] |
| Ki | 9.1 µM | Human | Functional Assay (cAMP inhibition) | [1][2] |
Structure-Activity Relationship (SAR) Summary
The initial discovery and subsequent SAR studies of this compound have provided valuable insights into the chemical features required for glucagon receptor antagonism.
| Molecular Region | SAR Findings | Reference |
| Benzimidazole Moiety | Can be modified. Analogues with tert-butyl or benzyloxy groups in the 5-position were found to be equipotent or slightly more potent. | [2] |
| Catechol Group | Most changes are not well-tolerated and lead to a complete loss of affinity. The 3-hydroxy group can be replaced with a methoxy or chloro group while retaining affinity, but only in the presence of a 4-hydroxy group. | [2] |
| Keto Linker | Modifications to this linker generally result in a loss of affinity. | [2] |
Signaling Pathways and Experimental Workflows
Glucagon Receptor Signaling Pathway and Inhibition by this compound
Caption: Glucagon signaling cascade and its inhibition by this compound.
Experimental Workflow: Characterization of this compound
Caption: Workflow for the synthesis and in vitro characterization of this compound.
Experimental Protocols
Protocol 1: Glucagon Receptor Competitive Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for binding to the human glucagon receptor.
Materials:
-
Membrane preparation from cells expressing the human glucagon receptor (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled glucagon (e.g., [125I]-glucagon).
-
This compound.
-
Unlabeled glucagon (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 500 mM NaCl, 0.1% BSA).
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in binding buffer to obtain a range of concentrations.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Binding buffer.
-
A fixed concentration of [125I]-glucagon.
-
Varying concentrations of this compound.
-
For total binding wells, add vehicle (DMSO) instead of this compound.
-
For non-specific binding wells, add a high concentration of unlabeled glucagon.
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate with gentle agitation for a specified time (e.g., 60-120 minutes) at room temperature.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter mats and measure the radioactivity of each filter disc using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value by non-linear regression analysis of the resulting dose-response curve.
-
Protocol 2: Functional Glucagon-Stimulated cAMP Accumulation Assay
Objective: To determine the functional inhibitory constant (Ki) of this compound by measuring its ability to inhibit glucagon-stimulated cAMP production in whole cells.
Materials:
-
Whole cells expressing the human glucagon receptor (e.g., CHO-K1 or HEK293 cells).
-
This compound.
-
Glucagon.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
96-well or 384-well microplates.
-
Plate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Culture: Culture the cells expressing the human glucagon receptor to an appropriate confluency.
-
Cell Plating: Seed the cells into 96-well or 384-well microplates and allow them to attach overnight.
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Prepare a fixed, sub-maximal concentration (e.g., EC80) of glucagon in stimulation buffer.
-
-
Assay Procedure:
-
Remove the cell culture medium from the wells.
-
Pre-incubate the cells with the varying concentrations of this compound for a short period (e.g., 15-30 minutes) at room temperature.
-
Add the fixed concentration of glucagon to the wells to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the inhibition of the glucagon-stimulated cAMP signal against the logarithm of the this compound concentration.
-
Determine the IC50 value from this curve.
-
Calculate the functional Ki value using the Cheng-Prusoff equation, which takes into account the concentration of glucagon used in the assay and its EC50.
-
Protocol 3: Synthesis of this compound
Overview: The synthesis of this compound is achieved through the S-alkylation of 2-mercaptobenzimidazole with α-chloro-3,4-dihydroxyacetophenone.[4]
Reactants:
-
2-mercaptobenzimidazole.
-
α-chloro-3,4-dihydroxyacetophenone.
-
Acetonitrile (as solvent).
Procedure:
-
Dissolve 2-mercaptobenzimidazole and α-chloro-3,4-dihydroxyacetophenone in acetonitrile.
-
Reflux the reaction mixture.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product.
-
Purify the crude product by an appropriate method (e.g., recrystallization or column chromatography) to yield this compound.
Disclaimer: This protocol is a general guideline. For detailed and optimized synthesis procedures, please refer to the primary literature. The handling of all chemicals should be performed in a properly ventilated fume hood with appropriate personal protective equipment.
References
Troubleshooting & Optimization
Technical Support Center: NNC 92-1687 Solubility for In Vivo Studies
Welcome to the technical support center for NNC 92-1687. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vivo applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a non-peptide competitive antagonist of the human glucagon receptor (GCGR) and is a valuable tool for studying the role of glucagon in glucose homeostasis and type 2 diabetes.[1][2][3][4] Like many small molecule drugs, this compound is lipophilic, meaning it has poor aqueous solubility. This characteristic presents a significant hurdle for in vivo studies, as the compound must be dissolved in a biocompatible vehicle to ensure accurate dosing and bioavailability upon administration to animal models.
Q2: What are the known solvents for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[5][6] However, DMSO is often used as a stock solvent and requires further dilution in a vehicle suitable for animal administration to minimize toxicity.
Q3: Is there a recommended formulation for administering this compound in vivo?
A3: Yes, a common formulation involves a co-solvent system. One suggested protocol for a clear solution involves a mixture of DMSO, PEG300, Tween-80, and saline.[7] This combination of solvents is designed to maintain the solubility of the compound in a vehicle that is generally well-tolerated in animal studies.
Q4: What are some alternative strategies if the recommended co-solvent formulation is not suitable for my experiment?
A4: If the standard co-solvent system is not optimal for your specific experimental needs, several alternative formulation strategies for poorly water-soluble drugs can be explored. These include:
-
Lipid-Based Formulations: These systems, such as self-emulsifying drug delivery systems (SEDDS), can enhance the oral bioavailability of lipophilic drugs by improving their solubilization in the gastrointestinal tract.[8][9][10][11]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility.[12][13][14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation of this compound during formulation preparation. | The concentration of this compound exceeds its solubility limit in the chosen vehicle. | - Ensure the final concentration is within the known solubility limits.- Prepare the formulation fresh before each use.- Gentle heating and/or sonication can aid dissolution.[7]- Increase the proportion of the co-solvent (e.g., DMSO, PEG300) in the final formulation, keeping in mind the potential for increased toxicity. |
| Phase separation of the formulation. | The components of the vehicle are not fully miscible at the tested ratios. | - Ensure thorough mixing of all components.- Adjust the ratios of the solvents. For example, altering the PEG300 to saline ratio might improve miscibility.- Consider using a different surfactant or co-solvent. |
| Adverse effects observed in animal models after administration. | The formulation vehicle may be causing toxicity at the administered dose and volume. | - Reduce the concentration of potentially toxic components like DMSO.- Decrease the total volume of administration.- Run a vehicle-only control group to assess the tolerability of the formulation.- Explore alternative, less toxic formulation strategies like cyclodextrin or lipid-based systems. |
| Low or variable bioavailability of this compound in vivo. | Poor absorption from the administration site due to suboptimal formulation. | - For oral administration, consider lipid-based formulations to enhance absorption.[8][11]- For parenteral routes, ensure the compound remains in solution at the injection site. Cyclodextrin formulations can improve solubility and potentially sustain release.[13][14] |
Experimental Protocols
Protocol 1: Co-solvent Formulation for In Vivo Administration
This protocol is adapted from a commercially available recommendation and is a good starting point for many in vivo studies.[7]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 300 (PEG300), sterile filtered
-
Tween-80, sterile filtered
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.00 mg of this compound (MW: 300.33 g/mol ) in 1 mL of DMSO.
-
To prepare the final formulation, add the solvents in the following order, vortexing between each addition:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the final mixture thoroughly to ensure a clear, homogenous solution.
-
It is recommended to prepare this formulation fresh on the day of use. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[7]
Quantitative Data Summary: Co-solvent Formulation
| Component | Percentage by Volume | Purpose |
| DMSO | 10% | Primary solvent for this compound |
| PEG300 | 40% | Co-solvent to maintain solubility upon dilution |
| Tween-80 | 5% | Surfactant to improve stability and prevent precipitation |
| Saline | 45% | Biocompatible diluent |
Protocol 2: Cyclodextrin-Based Formulation (Alternative Method)
This protocol provides a general guideline for developing a cyclodextrin-based formulation to enhance the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or phosphate-buffered saline (PBS)
Procedure:
-
Prepare a solution of HP-β-CD in sterile water or PBS. A common concentration to start with is 20-40% (w/v).
-
Add the this compound powder directly to the HP-β-CD solution.
-
Stir or shake the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
After the incubation period, centrifuge the solution at high speed to pellet any undissolved compound.
-
Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
The resulting solution can be sterile-filtered for in vivo administration.
Quantitative Data Summary: Solubility Enhancement with Cyclodextrins
Note: Specific solubility enhancement data for this compound in cyclodextrin is not available in the public domain and would need to be determined empirically. The following table illustrates the potential for solubility improvement based on general principles.
| Formulation | Expected Solubility Improvement | Reference |
| This compound in water | Very low (lipophilic) | General property of similar compounds |
| This compound in HP-β-CD solution | Potentially up to a 50-fold increase | [13] |
Visualizations
Glucagon Receptor Signaling Pathway
Glucagon binding to its G-protein coupled receptor (GCGR) activates two primary signaling pathways: the adenylyl cyclase/PKA pathway and the phospholipase C (PLC)/IP3/Ca2+ pathway.[1][17] this compound acts as a competitive antagonist, blocking glucagon from binding to the receptor and initiating these downstream signals.
Caption: Glucagon receptor signaling and the inhibitory action of this compound.
Experimental Workflow: Solubility Improvement
The following workflow outlines the decision-making process for formulating this compound for in vivo studies.
Caption: Decision workflow for formulating this compound for in vivo studies.
References
- 1. Targeting glucagon receptor signalling in treating metabolic syndrome and renal injury in Type 2 diabetes: theory versus promise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glucagon receptor antagonist | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. Portico [access.portico.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Glucagon Receptor | TargetMol [targetmol.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drug-in-cyclodextrin-in-liposomes: a promising delivery system for hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alzet.com [alzet.com]
- 14. Hydrophilic and hydrophobic cyclodextrins in a new sustained release oral formulation of nicardipine: in vitro evaluation and bioavailability studies in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. australiansciencejournals.com [australiansciencejournals.com]
- 17. portlandpress.com [portlandpress.com]
NNC 92-1687 low potency and IC50 limitations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NNC 92-1687, a non-peptide competitive antagonist of the human glucagon receptor (GCGR). Given its characteristic low potency and potential experimental limitations, this guide aims to assist in the proper design, execution, and interpretation of studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, with the chemical structure 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone, was the first non-peptide competitive antagonist developed for the human glucagon receptor.[1][2] Its mechanism of action involves binding to the glucagon receptor and inhibiting the signaling cascade initiated by glucagon.[3] Specifically, it blocks glucagon-stimulated accumulation of cyclic AMP (cAMP), a key second messenger in the glucagon signaling pathway.[3][4]
Q2: What are the known potency and binding affinity values for this compound?
This compound is characterized by its relatively low potency. The reported IC50 value, which is the concentration required to inhibit 50% of the glucagon-stimulated response, is approximately 20 μM.[5][6][7] The functional equilibrium dissociation constant (Ki) has been reported to be around 9.1 μM.[5][6][7] These values indicate that higher concentrations of the compound are necessary to achieve significant antagonism of the glucagon receptor compared to more potent antagonists.
Q3: How should I prepare and store stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[5] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or higher) and store it at -20°C for long-term use. For short-term storage, 4°C is acceptable. When preparing working solutions, the DMSO stock should be diluted in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Q4: What are the key considerations when using this compound in cell-based assays?
Due to its low potency, researchers should be prepared to use this compound at higher concentrations (in the micromolar range) to observe a significant inhibitory effect. This can sometimes lead to challenges with solubility in aqueous assay buffers. It is also important to include appropriate controls, such as a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known potent glucagon receptor antagonist, if available), to validate the assay results.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| No or very low inhibition of glucagon-stimulated cAMP production is observed. | 1. Insufficient concentration of this compound: Due to its low potency (IC50 ≈ 20 μM), the concentrations used may be too low to elicit a response. 2. Compound precipitation: this compound, while soluble in DMSO, may precipitate when diluted into aqueous assay buffers, especially at higher concentrations. 3. Inactive compound: The compound may have degraded due to improper storage. 4. Problems with the assay system: The cells may not be responding to glucagon, or there may be an issue with the cAMP detection reagents. | 1. Increase this compound concentration: Test a wider and higher range of concentrations, extending up to 100 μM or higher, to establish a full dose-response curve. 2. Check for precipitation: Visually inspect the diluted solutions for any signs of precipitation. If observed, try preparing fresh dilutions and ensure thorough mixing. Consider using a small percentage of a non-ionic surfactant like Tween-20 in the assay buffer to improve solubility, but validate its compatibility with your cell line first. 3. Verify compound integrity: If possible, confirm the identity and purity of your this compound stock using analytical methods. 4. Validate the assay: Ensure a robust response to glucagon in your positive control wells. If the positive control fails, troubleshoot the cell culture, glucagon stimulation, and cAMP detection steps. |
| High variability in results between replicate wells. | 1. Inconsistent cell seeding: Uneven cell density across the plate can lead to variable responses. 2. Inaccurate pipetting: Errors in dispensing small volumes of compound or reagents. 3. Compound precipitation: Inconsistent precipitation across wells. | 1. Optimize cell seeding protocol: Ensure a homogenous cell suspension and use appropriate techniques to avoid edge effects in the microplate. 2. Calibrate pipettes: Regularly check and calibrate your pipettes. Use reverse pipetting for viscous solutions like DMSO stocks. 3. Improve compound solubilization: As mentioned above, ensure the compound is fully dissolved in the final assay medium. |
| Observed IC50 value is significantly different from the reported 20 μM. | 1. Differences in experimental conditions: Assay parameters such as cell type, glucagon concentration, incubation time, and serum concentration can influence the apparent IC50. 2. Data analysis method: The method used to fit the dose-response curve can affect the calculated IC50. | 1. Standardize your protocol: Clearly document and maintain consistent experimental conditions. The concentration of glucagon used should ideally be around its EC80 to provide a good window for inhibition. 2. Use appropriate curve-fitting models: Employ a standard four-parameter logistic model for IC50 determination. |
Data Presentation
Table 1: Potency of this compound at the Human Glucagon Receptor
| Parameter | Reported Value | Reference(s) |
| IC50 | ~20 μM | [5][6][7] |
| Ki | ~9.1 μM | [5][6][7] |
Experimental Protocols
Detailed Methodology for a Cell-Based cAMP Accumulation Assay to Determine the IC50 of this compound
This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.
1. Materials:
-
HEK293 cells stably expressing the human glucagon receptor (or another suitable cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Glucagon.
-
This compound.
-
DMSO.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
cAMP detection kit (e.g., a competitive immunoassay using HTRF, AlphaLISA, or ELISA).
-
384-well white opaque microplates.
2. Cell Culture:
-
Culture the cells according to standard protocols.
-
Passage the cells regularly to maintain them in the exponential growth phase.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density (e.g., 1 x 10^6 cells/mL).
3. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 100 mM to 1 μM).
-
Further dilute these DMSO stocks into assay buffer to create the final working solutions. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
4. Assay Procedure:
-
Dispense 5 μL of the cell suspension into each well of the 384-well plate.
-
Add 5 μL of the this compound working solutions to the appropriate wells.
-
Add 5 μL of assay buffer with the corresponding DMSO concentration to the control wells (vehicle control and glucagon-only control).
-
Incubate the plate at room temperature for 15-30 minutes.
-
Prepare a glucagon solution in assay buffer at a concentration that will elicit a response close to the maximum (e.g., EC80).
-
Add 5 μL of the glucagon solution to all wells except the basal control wells (which receive 5 μL of assay buffer).
-
Incubate the plate at room temperature for 30-60 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
5. Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw assay signals to cAMP concentrations using the standard curve.
-
Normalize the data:
-
Set the average signal from the basal control wells as 0% activity.
-
Set the average signal from the glucagon-only control wells as 100% activity.
-
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Glucagon signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 3. This compound | Glucagon Receptor | Ambeed.com [ambeed.com]
- 4. SIC50: Determining drug inhibitory concentrations using a vision transformer and an optimized Sobel operator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
NNC 92-1687 off-target effects and selectivity profiling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with NNC 92-1687, the first-in-class non-peptide competitive antagonist of the human glucagon receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: The primary target of this compound is the human glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR).[1][2][3] It acts as a competitive antagonist, meaning it binds to the receptor at the same site as the endogenous ligand, glucagon, thereby preventing its action.[3][4] The primary mechanism of action is the inhibition of glucagon-stimulated intracellular cyclic AMP (cAMP) accumulation.[1][3]
Q2: What are the known binding affinities of this compound for the human glucagon receptor?
A2: this compound exhibits the following binding affinities for the human glucagon receptor:
Q3: Is there a comprehensive off-target selectivity profile available for this compound?
A3: Currently, there is a lack of publicly available, comprehensive screening data for this compound against a broad panel of other GPCRs, ion channels, or enzymes. While it is described as a selective glucagon receptor antagonist, detailed quantitative data on its activity at other targets is not readily found in the scientific literature. Researchers should exercise caution and consider the possibility of uncharacterized off-target effects, particularly when observing unexpected experimental outcomes.
Q4: What is the chemical class of this compound?
A4: this compound is a benzimidazole derivative.[6][7] Specifically, its chemical name is 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Variability in IC50/Ki values for glucagon receptor antagonism. | 1. Differences in cell line (e.g., CHO, HEK293) and receptor expression levels. 2. Assay conditions (e.g., buffer composition, incubation time, temperature). 3. Purity and stability of this compound. | 1. Maintain a consistent cell line and passage number. 2. Standardize and document all assay parameters. 3. Verify the purity of the compound and prepare fresh stock solutions. |
| Unexpected cellular response not consistent with glucagon receptor blockade. | 1. Potential off-target effects. As a benzimidazole derivative, there is a theoretical possibility of interactions with other receptors or enzymes. 2. Cellular toxicity at higher concentrations. | 1. Perform counter-screening against related Class B GPCRs (e.g., GLP-1R, GIPR) if available. 2. Conduct a cell viability assay (e.g., MTT, trypan blue) in parallel with your functional assay. 3. Test for non-specific effects in a cell line not expressing the glucagon receptor. |
| Poor solubility of this compound in aqueous buffers. | The compound has low aqueous solubility. | Prepare stock solutions in an organic solvent such as DMSO and then dilute into aqueous assay buffers. Ensure the final concentration of the organic solvent is consistent across all experimental conditions and does not exceed a level that affects cell viability or assay performance (typically <0.5%). |
| Inconsistent results in cAMP accumulation assays. | 1. Cell health and density. 2. Activity of phosphodiesterases (PDEs) which degrade cAMP. 3. Reagent quality (e.g., glucagon, ATP). | 1. Ensure consistent cell seeding density and monitor cell health. 2. Include a PDE inhibitor (e.g., IBMX) in the assay buffer to prevent cAMP degradation. 3. Use high-quality, fresh reagents and perform a standard curve for glucagon in each experiment. |
Data Presentation
Table 1: On-Target Activity of this compound
| Target | Parameter | Value | Reference |
| Human Glucagon Receptor | IC50 (Binding Affinity) | 20 μM | [4][5] |
| Human Glucagon Receptor | Ki (Functional Inhibition) | 9.1 μM | [4] |
Experimental Protocols
Protocol 1: Glucagon Receptor Binding Assay (Competitive)
This protocol is a general guideline for a competitive radioligand binding assay to determine the IC50 of this compound.
Materials:
-
Cell membranes prepared from a cell line expressing the human glucagon receptor (e.g., CHO-K1, HEK293).
-
Radioligand: [125I]-glucagon.
-
Binding Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4.
-
This compound stock solution in DMSO.
-
Unlabeled glucagon for determining non-specific binding.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of [125I]-glucagon, and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled glucagon.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate the plate (e.g., for 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Protocol 2: Glucagon-Stimulated cAMP Accumulation Assay
This protocol outlines a general procedure to measure the functional antagonism of this compound on glucagon-stimulated cAMP production.
Materials:
-
Whole cells expressing the human glucagon receptor.
-
Cell culture medium.
-
Stimulation Buffer: e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like 0.5 mM IBMX.
-
Glucagon stock solution.
-
This compound stock solution in DMSO.
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
Add a fixed, sub-maximal concentration of glucagon (e.g., EC80) to stimulate cAMP production.
-
Incubate for a further defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
Plot the cAMP concentration against the concentration of this compound to determine the functional inhibitory constant (Ki) using the Cheng-Prusoff equation or by non-linear regression.
Mandatory Visualizations
References
- 1. glucagon.com [glucagon.com]
- 2. Glucagon receptor family | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Competitive antagonist | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. Discovery of potent, orally active benzimidazole glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucagon Receptor Antagonist [benchchem.com]
Technical Support Center: Optimizing NNC 92-1687 Dosage for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing NNC 92-1687 in animal studies. This compound is a pioneering non-peptide competitive antagonist of the human glucagon receptor, instrumental in early research into glucagon signaling blockade. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, chemically known as 2-(1H-benzimidazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone, was the first non-peptide competitive antagonist developed for the human glucagon receptor.[1][2] Its primary mechanism of action is to block the signaling cascade initiated by glucagon binding to its receptor, thereby inhibiting the subsequent production of cyclic AMP (cAMP).[1][2][3][4] This action effectively counteracts the physiological effects of glucagon, such as hepatic glucose production.
Q2: What is the in vitro potency of this compound?
A2: this compound has a reported IC50 of 20 µM and a functional Ki of 9.1 µM at the human glucagon receptor.[1][5] It is important to note that this potency is considered relatively low compared to later-generation glucagon receptor antagonists.
Q3: Are there any known issues with the stability or pharmacokinetic profile of this compound?
A3: Yes, preclinical studies indicated that this compound has an unacceptable pharmacokinetic profile for therapeutic use.[2] This includes poor stability in human liver microsomes, largely due to metabolic N-demethylation.[2] Researchers should be aware of these limitations when designing in vivo experiments.
Q4: What are the key structural features of this compound for its activity?
A4: Structure-activity relationship (SAR) studies have shown that the catechol and keto linker portions of the molecule are highly sensitive to modification.[5] However, the benzimidazole moiety can be modified, for instance, with tert-butyl or benzyloxy groups at the 5-position, to yield equipotent or slightly more potent analogs.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Lack of in vivo efficacy (e.g., no reduction in blood glucose during a glucagon challenge) | Inadequate Dosage: The administered dose may be too low to achieve sufficient receptor occupancy. Poor Bioavailability: this compound has known pharmacokinetic limitations. The formulation or route of administration may not be optimal. Compound Degradation: The compound may have degraded during storage or in the formulation. | Conduct a dose-response study to determine the effective dose in your specific animal model. Consider alternative routes of administration (e.g., intravenous) to bypass absorption issues. Ensure the formulation solubilizes the compound effectively. Verify the purity and integrity of your this compound stock. |
| High variability in animal responses | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. Animal Health Status: Underlying health issues in the animal colony can affect metabolic responses. Fasting State: Inconsistent fasting times prior to the experiment. | Ensure precise and consistent administration techniques. Monitor the health of the animals closely and exclude any outliers. Standardize the fasting period for all animals in the study. |
| Unexpected off-target effects | Non-specific Binding: At higher concentrations, this compound might interact with other receptors. Metabolite Activity: Metabolites of this compound could have their own biological activity. | Perform selectivity assays against related receptors to assess off-target binding. If possible, analyze plasma samples to identify and characterize major metabolites. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (human glucagon receptor) | 20 µM | [1][5] |
| Functional Ki (human glucagon receptor) | 9.1 µM | [1][5] |
Experimental Protocols
Glucagon Challenge in Mice
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Objective: To evaluate the in vivo efficacy of this compound in blocking glucagon-induced hyperglycemia.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Glucagon
-
Saline
-
Glucometer and test strips
-
Mice (e.g., C57BL/6)
Procedure:
-
Animal Preparation: Fast mice for 6-8 hours with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip.
-
Compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection). Dosage will need to be determined empirically, but a starting point could be in the range of 10-50 mg/kg based on other early antagonists.
-
Waiting Period: Allow for compound absorption (e.g., 30-60 minutes, depending on the route of administration).
-
Glucagon Challenge: Administer glucagon (e.g., 10-20 µg/kg) via subcutaneous or intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-glucagon injection.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) for each treatment group.
In Vitro cAMP Accumulation Assay
Objective: To determine the functional antagonism of this compound on glucagon-stimulated cAMP production in vitro.
Materials:
-
HEK293 cells stably expressing the human glucagon receptor (HEK293-hGCGR)
-
Cell culture medium
-
This compound
-
Glucagon
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Seeding: Seed HEK293-hGCGR cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells and pre-incubate with varying concentrations of this compound or vehicle in the presence of a phosphodiesterase inhibitor for 15-30 minutes.
-
Glucagon Stimulation: Add a fixed concentration of glucagon (e.g., EC80) to the wells and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in the glucagon signaling pathway.
Caption: Logical workflow for optimizing this compound dosage in animal studies.
References
NNC 92-1687 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with NNC 92-1687. Below you will find frequently asked questions (FAQs) and troubleshooting guides related to the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its integrity and activity. The recommended conditions are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Keep dry and protected from light. |
| 0 - 4°C | Days to weeks (short-term) | Keep dry and protected from light. | |
| In Solvent | -80°C | Up to 1 year | Use a suitable solvent such as DMSO. |
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in DMSO, for example, at a concentration of 10 mM. When preparing, sonication can be used to aid dissolution. For in vivo experiments, it is advisable to prepare fresh working solutions daily.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively published, it is best practice to protect it from light, especially when in solution. Short-term exposure to ambient light during experimental procedures is generally acceptable, but long-term storage should be in the dark.
Q4: What is the shelf life of this compound?
A4: When stored correctly as a dry powder at -20°C, this compound has a shelf life of over two years. Solutions in DMSO stored at -80°C are stable for up to one year.
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound.
Issue 1: Precipitation of this compound upon dilution of DMSO stock into aqueous buffer.
-
Cause: this compound has poor aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution.
-
Solution:
-
Decrease the final concentration: Try diluting to a lower final concentration in the aqueous buffer.
-
Increase the percentage of DMSO in the final solution: While keeping the DMSO concentration as low as possible to avoid effects on your assay, a slightly higher percentage (e.g., up to 1-5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a different solvent system: For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested for similar non-peptide antagonists.
-
Issue 2: Inconsistent experimental results.
-
Cause: This could be due to degradation of this compound in solution or improper storage.
-
Solution:
-
Prepare fresh solutions: Always prepare fresh working solutions from a frozen stock for each experiment.
-
Verify storage conditions: Ensure that both the powder and stock solutions are stored at the recommended temperatures and protected from light.
-
Perform a stability check: If you suspect degradation, you can perform a simple stability check by analyzing your solution by HPLC or LC-MS at different time points (e.g., 0, 4, 8, 24 hours) to see if the peak corresponding to this compound decreases over time.
-
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution
This protocol outlines a general method to determine the stability of this compound in a specific solvent or buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Preparation of Working Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired solvent or buffer (e.g., PBS, cell culture media). Ensure the final DMSO concentration is consistent across all samples and is compatible with your analytical method.
-
Incubation: Aliquot the working solution into multiple vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C). Protect the vials from light.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.
-
Sample Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Quantify the peak area of the intact this compound at each time point and temperature. Calculate the percentage of the compound remaining relative to the amount at time 0.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
challenges in NNC 92-1687 clinical development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with NNC 92-1687, the first non-peptide competitive human glucagon receptor antagonist. Given that this compound's clinical development did not progress due to low potency, this guide focuses on challenges encountered during pre-clinical and in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-peptide small molecule that acts as a competitive antagonist of the human glucagon receptor (GCGR).[1][2] Its primary mechanism involves binding to the glucagon receptor and inhibiting the downstream signaling cascade, specifically the glucagon-stimulated accumulation of cyclic AMP (cAMP).[1][2]
Q2: What is the reported potency of this compound?
This compound is characterized by its relatively low potency. Its reported IC50 value is 20 µM, with a functional Ki value of 9.1 µM at the human glucagon receptor.[3][4][5] This low potency is a significant limitation and a primary reason it did not advance into extensive clinical development.[]
Q3: Why might I not be observing the expected antagonist effect in my cell-based assays?
Several factors could contribute to a lack of observable antagonist activity. Due to its high IC50 value, a sufficiently high concentration of this compound is necessary to achieve competitive inhibition, especially in the presence of high glucagon concentrations.[3][] Additionally, ensure the integrity and solubility of the compound, as degradation or precipitation will reduce its effective concentration. Verifying the expression and responsiveness of the glucagon receptor in your cell line is also a critical step.
Q4: Are there known off-target effects for this compound?
The available literature primarily focuses on the on-target activity of this compound at the glucagon receptor. While specific off-target effects are not extensively documented in the provided search results, as with any compound, it is crucial to consider the possibility of non-specific interactions, particularly at the high concentrations required for its activity.
Q5: What are the key safety and handling considerations when working with this compound?
As a research chemical with limited safety data, standard laboratory precautions should be followed. This includes using personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area and avoid inhalation of dust or direct contact with skin. Refer to the material safety data sheet (MSDS) for detailed handling and storage information.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Glucagon-Stimulated cAMP Production
| Possible Cause | Troubleshooting Step |
| Insufficient Compound Concentration | Due to the high IC50 (20 µM), ensure you are using a concentration range that can effectively compete with the glucagon concentration in your assay. Consider performing a dose-response curve to determine the optimal concentration for your experimental conditions. |
| Compound Instability or Degradation | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Protect the compound from light and store it under the recommended conditions. |
| Poor Compound Solubility | Confirm the solubility of this compound in your assay buffer. The use of a suitable solvent, such as DMSO, for the stock solution is recommended, with a final concentration that does not affect cell viability. |
| Low Glucagon Receptor Expression | Verify the expression level of the glucagon receptor in your cell line using techniques like qPCR or western blotting. |
| Cell Line Unresponsive to Glucagon | Before testing the antagonist, confirm that your cells respond to glucagon with a robust increase in cAMP levels. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells of your assay plate. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to minimize variability in the addition of glucagon and this compound. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the assay plate, as they are more prone to evaporation and temperature fluctuations. |
| Assay Timing | Standardize the incubation times for pre-treatment with this compound and subsequent stimulation with glucagon. |
Quantitative Data Summary
| Parameter | Value | Receptor | Reference |
| IC50 | 20 µM | Human Glucagon Receptor | [3][4][] |
| Ki | 9.1 µM | Human Glucagon Receptor | [3][4][5] |
Experimental Protocols
Key Experiment: In-vitro Inhibition of Glucagon-Stimulated cAMP Accumulation
This protocol provides a general methodology for assessing the antagonist activity of this compound in a cell-based assay.
1. Cell Culture and Seeding:
- Culture a suitable cell line expressing the human glucagon receptor (e.g., HEK293-GCGR or CHO-K1-GCGR) under standard conditions.
- Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
2. Assay Procedure:
- On the day of the experiment, wash the cells with a serum-free assay buffer.
- Prepare serial dilutions of this compound in the assay buffer.
- Pre-incubate the cells with the different concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
- Prepare a solution of glucagon at a concentration that elicits a sub-maximal response (e.g., EC80) in the assay buffer.
- Add the glucagon solution to the wells (except for the basal control wells) and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
- Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
3. Data Analysis:
- Calculate the percentage of inhibition of the glucagon-stimulated cAMP response for each concentration of this compound.
- Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: NNC 92-1687 Oral Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oral formulation of NNC 92-1687, a non-peptide competitive human glucagon receptor antagonist.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is developing an oral formulation challenging?
A1: this compound is a non-peptide competitive antagonist of the human glucagon receptor, with potential applications in the research of type 2 diabetes. As a benzimidazole thioether derivative, it is anticipated to have low aqueous solubility, which is a primary obstacle to achieving adequate oral bioavailability. The key challenge lies in developing a formulation that enhances its dissolution and absorption in the gastrointestinal tract.
Q2: What are the known physicochemical properties of this compound?
A2: Key physicochemical properties of this compound are summarized in the table below. A notable gap is the lack of publicly available data on its aqueous solubility, which is a critical parameter for formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂O₃S | MedKoo Biosciences |
| Molecular Weight | 300.33 g/mol | MedKoo Biosciences |
| Solubility | Soluble in DMSO (50 mg/mL) | TargetMol |
| Appearance | Solid powder | MedKoo Biosciences |
Q3: What are the potential strategies to enhance the oral bioavailability of this compound?
A3: Based on strategies for other poorly soluble benzimidazole derivatives and similar compounds, several approaches can be considered:
-
Solid Dispersions: Creating a solid dispersion with a hydrophilic polymer can improve the dissolution rate. Polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs) have been shown to be effective for other benzimidazoles.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug molecule, forming an inclusion complex with enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used excipient for this purpose.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the drug in a solubilized state within the gastrointestinal tract.
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug particles, leading to a faster dissolution rate.
Q4: Is there any information on the oral bioavailability of similar compounds?
A4: Yes, for the related β-alanine derivative and glucagon receptor antagonist, NNC 25-0926, an oral bioavailability of 12% to 32% has been reported in rats.[] This suggests that achieving oral absorption for this class of compounds is feasible with appropriate formulation strategies.
II. Troubleshooting Guide
This guide addresses common issues that may be encountered during the development of an oral formulation for this compound.
| Problem | Potential Cause | Suggested Solution |
| Low aqueous solubility. | Inherent physicochemical properties of this compound. | 1. pH adjustment: Determine the pKa of this compound and assess if solubility can be improved in acidic or basic conditions. 2. Co-solvents: Use a co-solvent system (e.g., water/PEG 400) for initial in vitro experiments. 3. Formulation strategies: Employ techniques like solid dispersions or cyclodextrin complexation as outlined in the FAQs. |
| Poor dissolution profile. | Inadequate formulation, drug recrystallization from an amorphous state. | 1. Optimize polymer/cyclodextrin ratio: Experiment with different drug-to-excipient ratios to find the optimal balance for dissolution enhancement and stability. 2. Incorporate a surfactant: A small amount of a pharmaceutically acceptable surfactant can improve wettability and prevent particle aggregation. 3. Characterize solid state: Use techniques like DSC and XRD to confirm that the drug is in an amorphous state within the formulation. |
| Low and variable oral bioavailability in animal models. | Poor solubility, low permeability, first-pass metabolism. | 1. Enhance solubility and dissolution: Implement the strategies mentioned above. 2. Permeation enhancers: Consider the inclusion of safe and effective permeation enhancers in the formulation. 3. Investigate metabolism: Conduct in vitro metabolism studies to understand the potential for first-pass metabolism and identify any major metabolites. |
| Precipitation of the compound upon dilution of a DMSO stock solution in aqueous buffer. | The concentration of the compound exceeds its aqueous solubility at the final DMSO concentration. | 1. Reduce final concentration: Decrease the final concentration of this compound in the aqueous medium. 2. Increase co-solvent concentration: If experimentally permissible, increase the final concentration of the organic co-solvent. 3. Use solubilizing excipients: Prepare the aqueous buffer with a suitable solubilizer like HP-β-CD. |
III. Experimental Protocols
A. Hypothetical Starting Formulation for Oral Administration in Rodents
The following protocol is a suggested starting point for preparing an oral dosing solution of this compound for preclinical studies, based on a successful formulation for the similar compound NNC0025-0926.[2]
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
MilliQ water
-
1.0 M NaOH
-
0.1 M Phosphate buffer (pH 7.2)
Procedure:
-
Prepare a 20% (w/w) HP-β-CD stock solution: Dissolve HP-β-CD in MilliQ water with magnetic stirring.
-
Prepare an this compound suspension: Suspend this compound in PEG 400 at a concentration of 15 mg/mL.
-
Mix components: In a suitable container, mix 20% (v/v) of the this compound suspension with 50% (v/v) of the HP-β-CD stock solution.
-
Solubilization: Add 5% (v/v) of 1.0 M NaOH to the mixture to aid in dissolving the this compound. Sonication can be used to facilitate wetting and dissolution.
-
Buffer and pH adjustment: Add 20% (v/v) of 0.1 M phosphate buffer (pH 7.2). Adjust the final pH to 7.2 using 1 M NaOH or 1 M HCl.
-
Final volume adjustment: Add 0.1 M phosphate buffer (pH 7.2) to reach the final desired volume. The final formulation should be a clear solution.
Note: This formulation should be stored at 2-8°C and its stability should be assessed.
B. In Vitro Dissolution Testing
A standard USP apparatus 2 (paddle method) can be used to assess the in vitro dissolution of different this compound formulations.
Parameters:
-
Apparatus: USP Apparatus 2 (Paddles)
-
Dissolution Medium: 900 mL of 0.1 N HCl (to simulate gastric fluid) or phosphate buffer pH 6.8 (to simulate intestinal fluid).
-
Paddle Speed: 50 rpm
-
Temperature: 37 ± 0.5 °C
-
Sampling Times: 5, 15, 30, 45, and 60 minutes.
-
Analysis: At each time point, withdraw a sample of the dissolution medium and analyze the concentration of this compound using a validated HPLC method.
IV. Visualizations
Caption: Experimental workflow for the formulation and testing of this compound for oral administration.
Caption: Logical troubleshooting approach for addressing low oral bioavailability of this compound.
References
Technical Support Center: Overcoming Poor Bioavailability of NNC 92-1687
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor bioavailability of NNC 92-1687, a first-generation non-peptide competitive human glucagon receptor (GCGR) antagonist.
FAQs & Troubleshooting Guide
Here we address common questions and issues related to the experimental use of this compound, focusing on its inherent physicochemical limitations and potential strategies to mitigate these challenges.
Q1: We are observing very low in vivo efficacy of this compound after oral administration. Is this expected?
A1: Yes, this is an expected outcome. This compound is known to have low oral bioavailability.[1] This is a primary reason why, despite being a pioneering molecule, it did not advance as a pharmacological therapy.[] The compound is characterized as being hydrophobic, which contributes to its poor absorption from the gastrointestinal tract.[1]
Q2: What are the reported IC50 and Ki values for this compound?
A2: this compound has a reported IC50 value of 20 µM and a functional Ki value of 9.1 µM at the human glucagon receptor.[1][3] These values are considered relatively high for an effective pharmacological agent.[]
Q3: Has there been any success in improving the bioavailability of this compound itself?
A3: The available literature does not describe specific, successful strategies for improving the bioavailability of this compound directly. Research efforts in this area quickly shifted towards the development of new chemical entities with more favorable pharmacokinetic properties.[4] Analogs and subsequent generations of GCGR antagonists were designed to address the shortcomings of this compound.[][5]
Q4: What are some general strategies that could be explored to enhance the exposure of hydrophobic compounds like this compound in preclinical studies?
A4: For preclinical in vivo studies where oral administration is challenging, consider the following general approaches for hydrophobic compounds:
-
Formulation Strategies:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or lipid solutions can enhance the solubility and absorption of lipophilic drugs.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase the surface area for dissolution.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its dissolution rate and solubility.
-
-
Alternative Routes of Administration: For initial proof-of-concept studies, intravenous (IV) or intraperitoneal (IP) administration can be used to bypass the gastrointestinal absorption barrier. This allows for the assessment of the compound's efficacy when systemic exposure is achieved.
-
Prodrug Approaches: While not specifically reported for this compound, creating a more soluble prodrug that is metabolized to the active compound in vivo is a common drug development strategy.[6]
Q5: Are there any known structural modifications to this compound that improved its properties?
A5: Structure-activity relationship (SAR) studies on this compound revealed that modifications to the catechol group or the keto linker were generally not well-tolerated, leading to a substantial loss of activity.[1] However, changes to the benzimidazole portion, such as adding a tert-butyl or benzyloxy group at the 5-position, resulted in equipotent or slightly more potent analogs.[5] Ultimately, the development of entirely new scaffolds, such as β-alanine ureas and triaryl imidazoles, proved more fruitful in achieving better pharmacokinetic profiles.[1]
Q6: Can you provide examples of successor compounds to this compound with improved bioavailability?
A6: Yes, several next-generation glucagon receptor antagonists have been developed with significantly improved properties. For instance, NNC 25-0926, a β-alanine derivative, demonstrated an oral bioavailability of 12% in rats.[] Another example is MK-0893, which showed good oral bioavailability and was advanced to clinical trials.[5]
Data Presentation
Table 1: Comparative Pharmacokinetic and Pharmacodynamic Properties of GCGR Antagonists
| Compound | IC50 (Human GCGR) | Oral Bioavailability | Key Remarks |
| This compound | 20 µM[1] | Low/Poor[1] | First non-peptide antagonist; hydrophobic.[1] |
| NNC 25-0926 | 12 nM[] | 12% (in rats)[] | β-alanine derivative with improved potency and bioavailability.[] |
| MK-0893 | 6.6 nM[5] | Orally active[7] | Advanced to clinical trials; potent and selective.[5] |
| BAY-27-9955 | 110 nM[8] | Orally active[8] | Non-peptide antagonist. |
Experimental Protocols
Protocol 1: In Vitro Glucagon-Stimulated cAMP Accumulation Assay
This protocol is a standard method to assess the functional antagonism of a compound against the glucagon receptor.
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human glucagon receptor (hGCGR) in appropriate media.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Incubation: The following day, replace the medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of the antagonist (e.g., this compound) and incubate for 15-30 minutes.
-
Glucagon Stimulation: Add a fixed concentration of glucagon (typically at its EC80) to all wells except the negative control and incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Caption: Workflow for characterizing and troubleshooting a GCGR antagonist.
Caption: Relationship between properties of this compound and drug development outcome.
References
- 1. Portico [access.portico.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2009026537A1 - Benzylbenzene derivatives and methods of use - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
NNC 92-1687 species-specific activity differences
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of NNC 92-1687 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the first-described non-peptide, competitive antagonist of the human glucagon receptor (GCGR).[1][2][3][4][5] It is a small molecule, 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone, that specifically binds to the glucagon receptor.[1][4][5]
Q2: What is the mechanism of action of this compound?
A2: this compound functions by competitively inhibiting the binding of glucagon to its receptor. This blockade of the glucagon receptor results in the inhibition of glucagon-stimulated intracellular cyclic AMP (cAMP) accumulation, a key second messenger in the glucagon signaling pathway.[1][4][5][6]
Q3: What is the primary application of this compound in research?
A3: this compound is primarily used in research to investigate the physiological and pathological roles of the glucagon receptor. Its potential as a therapeutic agent for type 2 diabetes has been a significant area of study, as blocking glucagon action can lead to reduced hepatic glucose production.[7]
Q4: Is this compound active across different species?
A4: While this compound is well-characterized as an antagonist of the human glucagon receptor, there is a lack of publicly available quantitative data on its activity in other species such as rat, mouse, or dog. However, it is important to note that other non-peptide glucagon receptor antagonists have demonstrated significant species-specific differences in activity. For instance, the antagonist L-168,049 has a lower affinity for rat, rabbit, mouse, and dog glucagon receptors compared to the human receptor.[] This suggests a high likelihood of species-specific activity for this compound, and researchers should exercise caution when extrapolating data from human-based assays to other species.
Species-Specific Activity Data
Quantitative data for this compound has been primarily reported for the human glucagon receptor.
| Species | Receptor | Parameter | Value | Reference |
| Human | Glucagon Receptor | IC50 | 20 µM | [7][] |
| Human | Glucagon Receptor | Ki | 9.1 µM | [7] |
| Rat | Glucagon Receptor | Not Reported | - | |
| Mouse | Glucagon Receptor | Not Reported | - | |
| Dog | Glucagon Receptor | Not Reported | - |
Experimental Protocols
Glucagon Receptor Functional Assay: cAMP Measurement
This protocol outlines a general procedure for measuring the antagonist activity of this compound by quantifying its ability to inhibit glucagon-stimulated cAMP production in cells expressing the glucagon receptor.
Materials:
-
Cells expressing the human glucagon receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., F-12 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Glucagon
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
Procedure:
-
Cell Culture: Culture cells expressing the glucagon receptor in the appropriate medium supplemented with FBS.
-
Cell Seeding: Seed the cells into 96-well or 384-well assay plates at a predetermined optimal density and allow them to attach overnight.
-
Serum Starvation: The following day, aspirate the culture medium and wash the cells with PBS. Add serum-free medium to the wells and incubate for at least 4 hours to reduce basal cAMP levels.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Also, prepare a stock solution of glucagon.
-
Antagonist Incubation: Add the this compound dilutions to the appropriate wells. Include a vehicle control (assay buffer with the same final concentration of DMSO). Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add glucagon at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control wells.
-
PDE Inhibition: A PDE inhibitor should be included in the assay buffer during the antagonist and agonist incubation steps to prevent cAMP degradation.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Troubleshooting Guides
Low or No cAMP Signal
| Potential Cause | Troubleshooting Step |
| Low Receptor Expression | Confirm glucagon receptor expression in your cell line using techniques like qPCR or Western blot. Consider using a cell line with higher receptor expression. |
| cAMP Degradation | Always include a phosphodiesterase (PDE) inhibitor, such as IBMX, in your assay buffer to prevent the breakdown of cAMP. |
| Suboptimal Cell Density | Optimize the cell seeding density. Too few cells will produce a weak signal, while too many cells can lead to desensitization or other artifacts. |
| Inactive Glucagon | Ensure the glucagon stock is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Assay Kit Issues | Check the expiration date and proper storage of your cAMP assay kit components. Run the kit's positive controls to ensure it is functioning correctly. |
| Cell Passage Number | High-passage number cells can have altered receptor expression or signaling. Use cells within a defined low passage number range. |
High Background Signal
| Potential Cause | Troubleshooting Step |
| Serum in Assay Medium | Serum contains factors that can stimulate adenylyl cyclase. Ensure cells are properly serum-starved before the assay. |
| Contamination | Microbial contamination can lead to high cAMP levels. Regularly check cell cultures for contamination. |
| Constitutive Receptor Activity | Some cell lines may have high basal receptor activity. Ensure you have a proper basal control (no agonist) to subtract from all other readings. |
| DMSO Effects | High concentrations of DMSO can affect cell viability and signaling. Keep the final DMSO concentration in the assay low (typically <0.5%). |
Visualizations
References
- 1. glucagon.com [glucagon.com]
- 2. Portico [access.portico.org]
- 3. Portico [access.portico.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting glucagon receptor signalling in treating metabolic syndrome and renal injury in Type 2 diabetes: theory versus promise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Results from NNC 92-1687 Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting results from experiments involving NNC 92-1687, a non-peptide competitive antagonist of the human glucagon receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 2-(Benzimidazol-2-ylthio)-1-(3, 4-dihydroxyphenyl)-1-ethanone, is the first discovered non-peptide competitive antagonist for the human glucagon receptor.[1][2] Its primary mechanism of action is to specifically bind to the glucagon receptor and inhibit the glucagon-stimulated accumulation of cyclic AMP (cAMP).[1][2]
Q2: What are the key quantitative parameters to consider for this compound?
A2: The key parameters are its IC50 and Ki values, which represent the concentration of the antagonist required for 50% inhibition and its binding affinity, respectively. These values are crucial for designing and interpreting in vitro experiments.
Q3: How does this compound impact the glucagon signaling pathway?
A3: Glucagon binding to its receptor, a G-protein coupled receptor (GPCR), normally activates a Gs protein, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP levels.[3] This in turn activates Protein Kinase A (PKA).[3] this compound competitively blocks glucagon from binding to the receptor, thereby preventing this signaling cascade.
Quantitative Data Summary
For ease of comparison, the reported in vitro activity of this compound is summarized in the table below.
| Parameter | Value | Receptor | Species |
| IC50 | 20 µM | Glucagon Receptor | Human |
| Ki | 9.1 µM | Glucagon Receptor | Human |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate interpretation of results.
Competitive Radioligand Binding Assay for Ki Determination
This protocol is designed to determine the binding affinity (Ki) of this compound for the human glucagon receptor.
Materials:
-
Membrane preparations from cells expressing the human glucagon receptor.
-
Radiolabeled glucagon (e.g., [¹²⁵I]-glucagon).
-
This compound.
-
Unlabeled glucagon (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well plate, add a fixed concentration of radiolabeled glucagon (typically at or below its Kd value).
-
Add increasing concentrations of this compound to the experimental wells.
-
For determining non-specific binding, add a high concentration of unlabeled glucagon to a separate set of wells.
-
For determining total binding, add only the radiolabeled glucagon and vehicle.
-
Add the membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol measures the ability of this compound to inhibit glucagon-stimulated cAMP production.
Materials:
-
Whole cells expressing the human glucagon receptor.
-
Glucagon.
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
Lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with increasing concentrations of this compound in the presence of a PDE inhibitor for a defined period.
-
Stimulate the cells with a fixed concentration of glucagon (typically the EC80 concentration) for a specific time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve for the inhibitory effect of this compound and determine its IC50 value.
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Radioligand Assay
-
Q: My non-specific binding is greater than 30% of the total binding. What could be the cause and how can I fix it?
-
A: High non-specific binding can be caused by several factors.
-
Radioligand concentration is too high: Use a radioligand concentration at or below its Kd.
-
Insufficient washing: Increase the volume and/or number of washes with ice-cold wash buffer.
-
Hydrophobic interactions: Add a blocking agent like 0.1% Bovine Serum Albumin (BSA) to the binding buffer.
-
Filter binding: Pre-soak the filters in a solution like 0.5% polyethyleneimine (PEI).
-
-
Issue 2: Low Signal-to-Noise Ratio in cAMP Assay
-
Q: The difference in cAMP levels between basal and glucagon-stimulated cells is very small. How can I improve my assay window?
-
A: A small assay window can compromise the reliability of your results.
-
Suboptimal glucagon concentration: Perform a dose-response curve for glucagon to determine the optimal concentration for stimulation (typically EC80).
-
Inefficient PDE inhibition: Ensure the PDE inhibitor is fresh and used at an effective concentration.
-
Low receptor expression: Use a cell line with a higher expression of the glucagon receptor.
-
Cell health: Ensure cells are healthy and not over-confluent.
-
-
Issue 3: Inconsistent IC50/Ki Values
-
Q: I am getting variable IC50 or Ki values for this compound between experiments. What could be the reason?
-
A: Variability can stem from several sources.
-
Inconsistent reagent concentrations: Prepare fresh dilutions of this compound, glucagon, and radioligand for each experiment.
-
Fluctuations in incubation time or temperature: Strictly control these parameters in all assays.
-
Pipetting errors: Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.
-
Cell passage number: High passage numbers can lead to changes in receptor expression and signaling. Use cells within a defined passage number range.
-
-
Visualizations
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the Ki value of this compound.
References
Validation & Comparative
A Comparative Guide to Glucagon Receptor Antagonists: NNC 92-1687 vs. L-168049
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two non-peptide glucagon receptor antagonists, NNC 92-1687 and L-168049. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate tool for their studies in diabetes and metabolic diseases.
Introduction
Glucagon, by stimulating hepatic glucose production, plays a crucial role in maintaining glucose homeostasis. However, in type 2 diabetes, hyperglucagonemia contributes to hyperglycemia. Antagonizing the glucagon receptor (GCGR) is therefore a promising therapeutic strategy. This compound was a pioneering non-peptide competitive antagonist, while L-168049 is a potent, non-competitive antagonist. This guide delves into their comparative pharmacology, supported by experimental data.
Data Presentation
The following tables summarize the key quantitative data for this compound and L-168049.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | L-168049 | Reference |
| Binding Affinity (IC50) | 20 µM (human GCGR) | 3.7 nM (human GCGR) | [1] |
| 63 nM (murine GCGR) | |||
| 60 nM (canine GCGR) | |||
| > 1 µM (rat, guinea pig, rabbit GCGR) | |||
| Functional Potency (IC50) | 9.1 µM (Ki, functional assay) | 41 nM (cAMP synthesis inhibition, hGCGR) | [2][3] |
| Mechanism of Action | Competitive Antagonist | Non-competitive Antagonist | [4] |
Table 2: In Vivo Profile
| Parameter | This compound | L-168049 | Reference |
| Oral Activity | Information not readily available | Orally active | |
| In Vivo Efficacy | Limited public data available | Suppresses glucagon signaling in mice (50 mg/kg, p.o.) | [5] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity of a competitive antagonist like this compound.
1. Membrane Preparation:
-
Culture HEK293 cells stably expressing the human glucagon receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
A fixed concentration of radiolabeled glucagon (e.g., [125I]-glucagon).
-
Increasing concentrations of the unlabeled competitor (this compound or a reference compound).
-
Membrane preparation.
-
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Detection and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled glucagon.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Glucagon-Stimulated cAMP Functional Assay
This protocol outlines a method to assess the functional antagonism of glucagon receptor activation.
1. Cell Culture:
-
Seed CHO cells stably expressing the human glucagon receptor into 96-well plates and grow to near confluency.
2. Antagonist Incubation:
-
Wash the cells with a suitable assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
Pre-incubate the cells with increasing concentrations of the antagonist (this compound or L-168049) for a defined period (e.g., 15-30 minutes) at 37°C.
3. Agonist Stimulation:
-
Add a fixed concentration of glucagon (typically the EC80 concentration for cAMP production) to the wells containing the antagonist.
-
Incubate for a further period (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.
4. cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
5. Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the glucagon-stimulated cAMP production.
-
For competitive antagonists like this compound, a Schild analysis can be performed by generating agonist dose-response curves in the presence of multiple fixed concentrations of the antagonist to determine the pA2 value.
Mandatory Visualization
Caption: Glucagon Receptor Signaling Pathway.
Caption: Experimental Workflow for Glucagon Receptor Antagonists.
Conclusion
This compound and L-168049 represent two distinct classes of small-molecule glucagon receptor antagonists. This compound, as a first-generation competitive antagonist, exhibits micromolar potency. In contrast, L-168049 is a highly potent, non-competitive antagonist with nanomolar affinity for the human glucagon receptor and has demonstrated in vivo activity.
The choice between these two compounds for research purposes will depend on the specific experimental goals. L-168049's high potency and in vivo activity make it a suitable tool for studying the physiological effects of glucagon receptor blockade. This compound, while less potent, may still be useful in specific in vitro assays or as a reference compound for a competitive binding mechanism. This guide provides a foundational comparison to aid researchers in their selection and experimental design.
References
A Comparative Analysis of NNC 92-1687 and Bay 27-9955: Two Non-Peptide Glucagon Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two non-peptide glucagon receptor antagonists, NNC 92-1687 and Bay 27-9955. The information presented is collated from publicly available experimental data to assist researchers and drug development professionals in understanding the key characteristics and performance of these compounds.
Introduction
Glucagon plays a pivotal role in glucose homeostasis by stimulating hepatic glucose production. In type 2 diabetes, hyperglucagonemia is a key contributor to hyperglycemia. Consequently, antagonism of the glucagon receptor (GCGR) is a promising therapeutic strategy. This compound and Bay 27-9955 are two small molecule, non-peptide competitive antagonists of the human glucagon receptor. While both compounds share the same mechanism of action, they exhibit significant differences in potency and have undergone different levels of clinical investigation.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and Bay 27-9955 based on in vitro and in vivo studies.
| Parameter | This compound | Bay 27-9955 | Reference |
| Mechanism of Action | Competitive human glucagon receptor antagonist | Orally active, competitive non-peptide glucagon receptor antagonist | [1][2][3] |
| IC50 (hGCGR Binding) | 20 µM | 110 nM | [3][4][5] |
| Ki (functional) | 9.1 µM | Not explicitly stated in provided results | [4][5] |
| IC50 (cAMP Inhibition) | Not explicitly stated in provided results | 46 nM | [4] |
| In Vivo Efficacy | Limited data in public domain | Effective in humans at blunting glucagon-stimulated glucose production | [6][7][8] |
| Clinical Development | Preclinical | Advanced to early clinical trials, but development was not pursued for long-term use | [4][7][9] |
Signaling Pathway and Mechanism of Action
Both this compound and Bay 27-9955 act by competitively binding to the glucagon receptor, thereby preventing the binding of endogenous glucagon. This blockade inhibits the downstream signaling cascade that leads to an increase in hepatic glucose output.
Caption: Glucagon signaling pathway and the inhibitory action of this compound and Bay 27-9955.
As depicted, the binding of glucagon to its G-protein coupled receptor (GPCR) activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[10][11] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates key enzymes involved in glycogenolysis and gluconeogenesis, ultimately leading to increased glucose release from the liver.[12] this compound and Bay 27-9955 competitively inhibit the initial step of this cascade, the binding of glucagon to its receptor.
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol outlines a general method for determining the inhibitory effect of a glucagon receptor antagonist on glucagon-stimulated cAMP production in a cell-based assay.
Objective: To quantify the IC50 value of a glucagon receptor antagonist.
Materials:
-
CHO-K1 cells stably expressing the human glucagon receptor (hGCGR).
-
Cell culture medium and supplements.
-
Glucagon (agonist).
-
Test compounds (this compound or Bay 27-9955).
-
cAMP assay kit (e.g., HTRF-based or HitHunter).
-
Assay buffer.
-
Multi-well plates (384-well).
Procedure:
-
Cell Culture: Culture hGCGR-expressing CHO-K1 cells according to standard protocols.
-
Cell Plating: Seed the cells into 384-well plates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (antagonists) and a fixed concentration of glucagon (agonist).
-
Assay: a. Remove the culture medium from the cells and add the assay buffer. b. Add the serially diluted antagonist to the wells and incubate for a specified period. c. Add the fixed concentration of glucagon to stimulate cAMP production and incubate. d. Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: a. Generate a dose-response curve by plotting the antagonist concentration against the percentage of inhibition of the glucagon-stimulated cAMP response. b. Calculate the IC50 value, which is the concentration of the antagonist that produces 50% of the maximal inhibition.
In Vivo Glucagon Challenge Study in Humans
This protocol is based on the clinical trial design used to evaluate Bay 27-9955.[6][13]
Objective: To assess the in vivo efficacy of a glucagon receptor antagonist in blocking glucagon-stimulated glucose production.
Study Design: Double-blind, placebo-controlled, crossover study.
Participants: Healthy human volunteers.
Procedure:
-
Fasting: Subjects fast overnight.
-
Baseline Measurements: a. A baseline infusion of a stable isotope tracer (e.g., [6,6-²H₂]glucose) is started to measure basal rates of glucose production. b. Baseline blood samples are collected to determine plasma glucose and hormone concentrations.
-
Drug Administration: At time 0, subjects receive a single oral dose of the glucagon receptor antagonist (e.g., Bay 27-9955 at 70 mg or 200 mg) or a placebo.
-
Hormonal Clamp: a. After a set period (e.g., 120 minutes), an infusion of somatostatin is initiated to suppress endogenous insulin and glucagon secretion. b. Concurrently, infusions of insulin and glucagon are started at fixed rates to achieve a state of hyperglucagonemia while maintaining a constant insulin level.
-
Monitoring and Sampling: Blood samples are collected at regular intervals throughout the study to measure:
-
Plasma glucose concentrations.
-
Plasma glucagon and insulin concentrations.
-
Isotopic enrichment of glucose to calculate the rate of glucose appearance (glucose production).
-
-
Data Analysis: The primary endpoints are the changes in plasma glucose concentration and the rate of glucose production in response to the glucagon infusion in the presence of the antagonist compared to the placebo.
Caption: Experimental workflow for a human glucagon challenge study.
Conclusion
Both this compound and Bay 27-9955 are important research tools for studying the role of the glucagon receptor in physiology and disease. Bay 27-9955 demonstrates significantly higher potency in in vitro assays and has been evaluated in human clinical trials, providing valuable in vivo data on the effects of glucagon receptor antagonism.[4][6] In contrast, this compound, while being the first non-peptide antagonist identified, exhibits lower potency.[1][4][5] The choice between these compounds for research purposes will depend on the specific experimental needs, with Bay 27-9955 being a more suitable candidate for studies requiring a highly potent and orally active antagonist with established in vivo efficacy in humans. The discontinuation of Bay 27-9955's clinical development for long-term use suggests that other factors beyond acute efficacy, such as long-term safety or pharmacokinetic properties, may be important considerations for the development of glucagon receptor antagonists as therapeutic agents.[7][9]
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a glucagon sensitivity test in humans: Pilot data and the GLUSENTIC study protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Determination of glucose cut-off points for optimal performance of glucagon stimulation test [frontiersin.org]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Development and characterisation of a novel glucagon like peptide-1 receptor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Methods and Guidelines for Measurement of Glucagon in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Glucagon receptor activates extracellular signal-regulated protein kinase 1/2 via cAMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of a novel glucagon receptor antagonist (Bay 27-9955) on glucagon-stimulated glucose production in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NNC 92-1687 and Other Non-Peptide Glucagon Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the non-peptide glucagon receptor (GCGR) antagonist NNC 92-1687 with other prominent compounds in its class, including BAY 27-9955, MK-0893, LY2409021, and PF-06291874. The information is intended to assist researchers in evaluating the performance and experimental background of these potential therapeutic agents for type 2 diabetes and other metabolic disorders.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and its comparators, focusing on their binding affinity to the glucagon receptor and their in vivo efficacy in preclinical and clinical studies.
Table 1: Glucagon Receptor Binding Affinity
| Compound | Chemical Class | Species | Assay Type | IC50 | Ki | Citation |
| This compound | Benzimidazole | Human | Competitive Binding | 20 µM | 9.1 µM | [1] |
| BAY 27-9955 | Biphenyl | Human | Competitive Binding | 110 nM | - | [2] |
| MK-0893 | Pyrazole | Human | Competitive Binding | 6.6 nM | - | [3] |
| LY2409021 | - | Human | - | - | 6.66 nM | [4][5] |
| PF-06291874 | Pyrazole | Human | - | - | - | [5] |
Table 2: In Vivo Efficacy - Glucose Lowering Effects
| Compound | Animal Model / Human Study | Dosage | Route of Administration | Key Findings | Citation |
| This compound | Not extensively reported in vivo | - | - | Primarily characterized in vitro | [1] |
| BAY 27-9955 | Healthy Humans | 70 mg and 200 mg | Oral | Markedly blunted glucagon-stimulated increase in plasma glucose and glucose production. | [6][7] |
| MK-0893 | hGCGR ob/ob mice | 3 and 10 mg/kg | Oral | Reduced glucose (AUC 0-6 h) by 32% and 39%, respectively. | [3] |
| LY2409021 | Patients with Type 2 Diabetes | 2.5, 10, or 20 mg once daily for 24 weeks | Oral | Statistically significant reductions in HbA1c. | [5] |
| PF-06291874 | Patients with Type 2 Diabetes | 5-150 mg once daily for 14-28 days | Oral | Dose-dependent reductions in fasting plasma glucose and mean daily glucose. | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures used to evaluate these antagonists, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of a novel glucagon receptor antagonist (Bay 27-9955) on glucagon-stimulated glucose production in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of NNC 92-1687 and Peptide Antagonists in Glucagon Receptor Blockade
For Immediate Release
A deep dive into the efficacy of the non-peptide antagonist NNC 92-1687 compared to traditional peptide-based antagonists targeting the human glucagon receptor reveals critical insights for therapeutic development in metabolic diseases. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed methodologies.
The glucagon receptor, a key player in glucose homeostasis, has been a focal point for the development of therapeutics aimed at managing type 2 diabetes. Antagonizing this receptor can mitigate the hyperglycemic effects of glucagon. While peptide-based antagonists have been the historical standard, non-peptide antagonists like this compound offer alternative pharmacological profiles.
Quantitative Efficacy Comparison
The following table summarizes the binding affinity and functional activity of this compound and representative peptide antagonists against the human glucagon receptor.
| Compound Name | Compound Type | Receptor Binding Affinity (IC50/Ki) | Functional Antagonist Activity (Ki/pA2/IC50) |
| This compound | Non-peptide | IC50: 20 µM[1] | Ki: 9.1 µM[1] |
| [Des-His1,Glu9]-Glucagon amide | Peptide | Binds with 40% the affinity of native glucagon[2] | pA2: 7.2[3] |
| [Glu9]glucagon(6–29) amide | Peptide | IC50: 36 nM | Full antagonist |
| [Pla6, Glu9]glucagon(6–29) amide | Peptide | IC50: 12 nM | Enhanced antagonist potency |
Experimental Methodologies
The data presented in this guide are derived from established in vitro assays. Detailed protocols for these key experiments are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay (Competitive)
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the glucagon receptor, thereby determining its binding affinity (IC50).
Materials:
-
HEK293 cells stably expressing the human glucagon receptor (hGCGR).
-
Membrane preparation buffer: 25 mM HEPES (pH 7.4), 2.5 mM CaCl2, 1 mM MgCl2, 50 mg/L bacitracin.
-
Radioligand: 125I-glucagon.
-
Unlabeled competitor: Test compound (e.g., this compound, peptide antagonists).
-
Wash buffer: Ice-cold phosphate-buffered saline (PBS).
-
Scintillation fluid.
Protocol:
-
Membrane Preparation: Culture hGCGR-expressing HEK293 cells and harvest. Lyse the cells and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in membrane preparation buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of 125I-glucagon, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Functional Antagonist Assay (cAMP Accumulation)
This assay measures the ability of an antagonist to inhibit the glucagon-stimulated production of cyclic AMP (cAMP), a key second messenger in the glucagon signaling pathway.
Materials:
-
HEK293 cells stably expressing the human glucagon receptor (hGCGR).
-
Cell culture medium.
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS), 5 mM HEPES, 0.1% protease-free BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Glucagon (agonist).
-
Test compound (antagonist).
-
cAMP detection kit (e.g., HTRF, LANCE).
Protocol:
-
Cell Plating: Seed hGCGR-expressing HEK293 cells into a 384-well plate and culture overnight.
-
Compound Addition: On the day of the assay, remove the culture medium and add the test compound (antagonist) at various concentrations in stimulation buffer.
-
Agonist Stimulation: Add a fixed concentration of glucagon (agonist) to all wells (except for the basal control) to stimulate the receptor.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log concentration of the antagonist. Determine the IC50 value, the concentration of the antagonist that inhibits 50% of the glucagon-stimulated cAMP production.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Glucagon signaling pathway in a hepatocyte.
Workflow for antagonist characterization.
Concluding Remarks
The data indicate that while this compound is a functional non-peptide antagonist of the glucagon receptor, its potency is in the micromolar range. In contrast, recently developed peptide antagonists, such as [Pla6, Glu9]glucagon(6–29) amide, exhibit significantly higher potency in the nanomolar range. The choice between a non-peptide and a peptide antagonist will depend on the specific requirements of the research or therapeutic application, including desired pharmacokinetic properties, route of administration, and potential for off-target effects. The detailed methodologies and pathway diagrams provided herein serve as a valuable resource for the continued exploration of glucagon receptor antagonists.
References
A Comparative Analysis of Glucagon Receptor Antagonists: NNC 92-1687 and MK-0893
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two small molecule glucagon receptor (GCGR) antagonists, NNC 92-1687 and MK-0893. Both compounds have been investigated for their potential in the management of type 2 diabetes by counteracting the effects of glucagon, a key hormone in glucose homeostasis. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes their mechanism of action.
Executive Summary
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data for this compound and MK-0893 based on published literature.
Table 1: In Vitro Potency and Affinity
| Compound | Target(s) | Assay Type | IC50 | Kᵢ | Species | Reference(s) |
| This compound | Glucagon Receptor | Radioligand Binding | 20 µM | 9.1 µM (functional) | Human | [1][2] |
| MK-0893 | Glucagon Receptor | Radioligand Binding | 6.6 nM | - | Human | [3][4] |
| IGF-1R | - | 6 nM | - | - | [3] | |
| GIPR | - | 1020 nM | - | Human | [4][5] | |
| PAC1 | - | 9200 nM | - | Human | [4][5] | |
| GLP-1R, VPAC1, VPAC2 | - | >10000 nM | - | Human | [4][5] |
Table 2: In Vivo Efficacy of MK-0893
| Animal Model | Dose (oral) | Effect on Glucagon-Induced Glucose Elevation | Reference(s) |
| hGCGR mice | 3 mpk | 30% reduction | [3] |
| 10 mpk | 56% reduction | [3] | |
| 30 mpk | 81% reduction | [3] | |
| hGCGR ob/ob mice | 3 mpk (single dose) | 32% reduction in glucose AUC (0-6h) | [4][5] |
| 10 mpk (single dose) | 39% reduction in glucose AUC (0-6h) | [4][5] | |
| hGCGR mice on high-fat diet | 3 mpk (in feed) | 89% reduction in blood glucose at day 10 | [4][5] |
| 10 mpk (in feed) | 94% reduction in blood glucose at day 10 | [4][5] |
No equivalent in vivo efficacy data for this compound was found in the searched literature.
Mechanism of Action and Signaling Pathway
Both this compound and MK-0893 are antagonists of the glucagon receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway affected by the activation of the glucagon receptor is the adenylyl cyclase/cAMP pathway. By blocking this receptor, these antagonists prevent the downstream signaling cascade initiated by glucagon.
When glucagon binds to its receptor, it activates the associated Gs protein, leading to the activation of adenylyl cyclase. This enzyme then converts ATP into cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to increased glycogenolysis and gluconeogenesis in the liver, and ultimately raising blood glucose levels.
This compound and MK-0893, by acting as competitive antagonists, prevent glucagon from binding to its receptor, thereby inhibiting the production of cAMP and the subsequent activation of PKA.[1][3]
Glucagon Receptor Signaling Pathway and Point of Antagonism.
Experimental Protocols
Glucagon Receptor Binding Assay (General Protocol)
This protocol outlines a general method for assessing the binding affinity of antagonists to the glucagon receptor, based on principles described for both compounds.
-
Cell Culture and Membrane Preparation:
-
Culture a stable cell line expressing the human glucagon receptor (e.g., CHO-K1 or HEK293).
-
Harvest the cells and homogenize them in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes (typically 10-20 µg of protein per well).
-
Add a constant concentration of radiolabeled glucagon (e.g., [¹²⁵I]-glucagon).
-
Add varying concentrations of the antagonist (this compound or MK-0893) or vehicle for total binding, and a high concentration of unlabeled glucagon for non-specific binding.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
cAMP Accumulation Assay (General Protocol)
This protocol describes a general method to functionally assess the antagonist's ability to inhibit glucagon-stimulated cAMP production.
-
Cell Culture:
-
Seed cells expressing the human glucagon receptor into 96-well plates and grow to near confluence.
-
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound or MK-0893) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of glucagon (typically at its EC80 concentration) for a defined time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that causes 50% inhibition of the glucagon-stimulated cAMP production) using non-linear regression analysis.
-
General Experimental Workflow for Antagonist Characterization.
Conclusion
Both this compound and MK-0893 are valuable research tools for studying the role of the glucagon receptor in physiology and disease. This compound, as an early example of a non-peptide GCGR antagonist, paved the way for the development of more potent compounds. MK-0893 represents a significant advancement with its high potency, selectivity, and demonstrated in vivo efficacy in animal models of diabetes. The substantial difference in their IC50 values suggests that MK-0893 is a much more potent inhibitor of the glucagon receptor. The detailed in vivo data available for MK-0893 provides a stronger basis for its potential therapeutic application, although its development has been discontinued. Researchers should consider these differences in potency and the extent of characterization when selecting a compound for their studies.
References
- 1. glucagon.com [glucagon.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apexbt.com [apexbt.com]
- 4. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
NNC 92-1687: A Comparative Guide to its Validation as a Selective GCGR Inhibitor
For researchers and professionals in drug development, the validation of a selective glucagon receptor (GCGR) inhibitor is a critical step in the pursuit of novel therapeutics for metabolic diseases, particularly type 2 diabetes. This guide provides a comprehensive comparison of NNC 92-1687, the first non-peptide competitive human GCGR antagonist, with other notable GCGR inhibitors.[][2][3][4] Experimental data is presented to objectively assess its performance, and detailed methodologies for key validation experiments are provided.
Introduction to this compound
This compound, chemically identified as 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone, emerged as a pioneering molecule in the quest for small-molecule GCGR antagonists.[2][3] Its development marked a significant shift from peptide-based antagonists, offering the potential for oral bioavailability. This compound functions as a competitive antagonist, binding to the human glucagon receptor and inhibiting the downstream signaling cascade initiated by glucagon.[2][3][5]
Comparative Performance of GCGR Inhibitors
The efficacy of a GCGR inhibitor is determined by several factors, including its binding affinity (Ki), the concentration required to inhibit 50% of the receptor's activity (IC50), and its selectivity for the GCGR over other receptors. While this compound was a groundbreaking discovery, subsequent research has led to the development of more potent inhibitors.
| Compound | Type | Human GCGR IC50 | Human GCGR Ki | Reference(s) |
| This compound | Non-peptide, competitive | 20 µM | 9.1 µM | [2][3][6] |
| NNC 25-0926 | Non-peptide | 12 nM | Not Reported | [] |
| L-168,049 | Non-peptide, non-competitive | 3.7 nM | Not Reported | [6] |
| MK-0893 | Non-peptide | 6.6 nM | Not Reported | |
| BAY 27-9955 | Non-peptide, competitive | 110 nM | Not Reported |
Note: Lower IC50 and Ki values indicate higher potency.
Experimental Protocols for GCGR Inhibitor Validation
The validation of a GCGR inhibitor involves a series of in vitro and in vivo experiments to characterize its binding affinity, functional activity, and physiological effects.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a compound for its target receptor.[7] It involves competing the unlabeled test compound (e.g., this compound) with a radiolabeled ligand for binding to the GCGR.
Methodology:
-
Membrane Preparation: Membranes expressing the human glucagon receptor are prepared from a stable cell line (e.g., CHO, HEK293) or from liver tissue.[8]
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2, 1 mM EDTA, and a protease inhibitor cocktail, is used.
-
Incubation: A fixed concentration of a radiolabeled glucagon analog (e.g., [125I]-glucagon) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with ice-cold buffer to remove any unbound radioligand.[7]
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 value of the test compound is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to inhibit the glucagon-stimulated production of cyclic AMP (cAMP), a key second messenger in the GCGR signaling pathway.[5][9]
Methodology:
-
Cell Culture: Cells stably expressing the human GCGR (e.g., CHO-K1) are seeded in multi-well plates.
-
Pre-incubation with Inhibitor: The cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a defined period.
-
Stimulation: The cells are then stimulated with a fixed concentration of glucagon (typically the EC80, the concentration that elicits 80% of the maximal response) to induce cAMP production.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).[10]
-
Data Analysis: The results are plotted as a dose-response curve, and the IC50 value for the inhibition of cAMP production is determined.
In Vivo Glucose Tolerance Test (GTT)
This in vivo assay assesses the effect of a GCGR inhibitor on glucose metabolism in an animal model, typically mice.[11][12][13]
Methodology:
-
Animal Model: Male C57BL/6J mice are commonly used.[14]
-
Fasting: Mice are fasted for a specific period (e.g., 6 hours) before the test.[15]
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Glucose Challenge: After a set time following drug administration, a bolus of glucose (e.g., 2 g/kg body weight) is administered intraperitoneally or orally.[11][15]
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge using a glucometer.[13]
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall effect of the compound on glucose tolerance. A reduction in the glucose AUC in the treated group compared to the vehicle group indicates improved glucose tolerance.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes involved in GCGR inhibitor validation, the following diagrams are provided.
Caption: Glucagon Receptor (GCGR) Signaling Pathway and Inhibition by this compound.
References
- 2. Discovery and structure-activity relationship of the first non-peptide competitive human glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting glucagon receptor signalling in treating metabolic syndrome and renal injury in Type 2 diabetes: theory versus promise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glucagon receptor antagonist | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucose and Insulin Tolerance Tests in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 13. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Evaluating the glucose tolerance test in mice. | Semantic Scholar [semanticscholar.org]
Head-to-Head Showdown: NNC 92-1687 Versus a New Generation of Glucagon Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the first-in-class glucagon receptor antagonist, NNC 92-1687, with several newer, more potent antagonists. This document compiles available preclinical data to facilitate an objective evaluation of their performance, supported by detailed experimental methodologies.
The discovery of this compound as a non-peptide competitive antagonist of the human glucagon receptor (GCGR) marked a significant milestone in the quest for novel therapeutics for type 2 diabetes. By inhibiting glucagon-stimulated cyclic AMP (cAMP) accumulation, this compound demonstrated the potential of targeting the glucagon signaling pathway to manage hyperglycemia.[1][2] However, its relatively modest potency spurred the development of a new wave of antagonists with significantly improved pharmacological profiles. This guide delves into a comparative analysis of this compound against these next-generation compounds, including NNC 25-0926, L-168049, BAY-27-9955, SCH 900822, LGD-6972, and Adomeglivant (LY2409021).
Quantitative Performance Analysis
To provide a clear and concise comparison of the binding affinities and functional potencies of these glucagon receptor antagonists, the following tables summarize their reported IC50 and Ki values. It is important to note that these values are compiled from various studies and may not be directly comparable due to potential differences in experimental conditions.
| Compound | Target | IC50 | Ki | Species | Notes |
| This compound | Human Glucagon Receptor | 20 µM[2] | 9.1 µM[2] | Human | First non-peptide competitive antagonist. |
| NNC 25-0926 | Human Glucagon Receptor | 12 nM[] | - | Human | β-alanine derivative with improved potency.[] |
| Canine Glucagon Receptor | 75 nM[] | - | Canine | ||
| L-168049 | Human Glucagon Receptor | 3.7 nM[4][5] | - | Human | Potent, non-competitive antagonist.[4] |
| Murine Glucagon Receptor | 63 nM[4][5] | - | Murine | ||
| Canine Glucagon Receptor | 60 nM[4][5] | - | Canine | ||
| BAY-27-9955 | Human Glucagon Receptor | 110 nM | - | Human | Orally active, non-peptidyl competitive antagonist.[6] |
| SCH 900822 | Human Glucagon Receptor | - | - | Human | Potent and selective antagonist.[7] |
| LGD-6972 | Human Glucagon Receptor | - | - | Human | Orally bioavailable, selective antagonist.[1][8] |
| Adomeglivant (LY2409021) | Human Glucagon Receptor | - | - | Human | Potent and selective allosteric antagonist.[9] |
Table 1: Comparative in vitro binding and functional data for this compound and newer glucagon receptor antagonists. IC50 and Ki values represent the concentration of the antagonist required to inhibit 50% of the radioligand binding or functional response, respectively. Lower values indicate higher potency.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: Glucagon signaling cascade and antagonist inhibition.
Caption: Workflow for in vitro antagonist characterization.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key assays used to characterize glucagon receptor antagonists, based on commonly cited procedures.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the glucagon receptor.
-
Membrane Preparation:
-
HEK293 or CHO cells stably expressing the human glucagon receptor are cultured and harvested.[10]
-
Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.[11]
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a binding buffer.[11]
-
-
Binding Reaction:
-
Separation and Detection:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[12]
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[11]
-
The radioactivity retained on the filters is quantified using a scintillation counter.[11]
-
-
Data Analysis:
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[12]
-
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit glucagon-stimulated intracellular cAMP production, providing a measure of its potency (IC50).
-
Cell Culture and Plating:
-
HEK293 or CHO cells expressing the human glucagon receptor are seeded into 96-well plates and cultured to a confluent monolayer.[13]
-
-
Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[14]
-
Cells are pre-incubated with varying concentrations of the antagonist for a defined period.
-
A fixed concentration of glucagon (typically the EC80) is then added to stimulate cAMP production.[13]
-
The incubation is carried out for a specific time (e.g., 30 minutes) at 37°C.[14]
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[15]
-
-
Data Analysis:
-
The concentration of the antagonist that inhibits 50% of the glucagon-stimulated cAMP production (IC50) is determined by fitting the data to a sigmoidal dose-response curve.
-
Clinical Development Snapshot
The ultimate goal of developing these antagonists is their successful application in a clinical setting. While this compound did not advance to clinical trials due to its low potency, several of the newer antagonists have progressed further.
-
BAY-27-9955: Showed efficacy in a proof-of-concept study in humans but its development was not pursued.[16][17]
-
LGD-6972: Demonstrated a dose-dependent reduction in HbA1c in a Phase 2 clinical trial in patients with type 2 diabetes.[8][18]
-
Adomeglivant (LY2409021): Lowered blood glucose in healthy individuals and those with type 2 diabetes in short-term studies.[19]
Conclusion
The journey from the first-generation glucagon receptor antagonist, this compound, to the newer, highly potent molecules illustrates the significant progress in medicinal chemistry and drug discovery. The data presented in this guide highlights the substantial improvements in potency and pharmacological properties achieved with the newer antagonists. While challenges remain in translating these preclinical successes into approved therapies, the continued investigation of this target holds promise for the future management of type 2 diabetes. The detailed experimental protocols provided herein are intended to aid researchers in the continued exploration and development of this important class of therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. L-168,049 | Glucagon Receptors | Tocris Bioscience [tocris.com]
- 6. Frontiers | Striking the Balance: GLP-1/Glucagon Co-Agonism as a Treatment Strategy for Obesity [frontiersin.org]
- 7. medkoo.com [medkoo.com]
- 8. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD‐6972 in healthy subjects and subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Novel agonist and antagonist radioligands for the GLP‐2 receptor. Useful tools for studies of basic GLP‐2 receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. Glucagon receptor activates extracellular signal-regulated protein kinase 1/2 via cAMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of a novel glucagon receptor antagonist (Bay 27-9955) on glucagon-stimulated glucose production in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD-6972 in healthy subjects and subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
NNC 92-1687: A Comparative Guide to a Competitive Glucagon Receptor Antagonist
For researchers and professionals in the field of drug development, particularly those focused on metabolic disorders like type 2 diabetes, understanding the nuances of glucagon receptor antagonism is critical. This guide provides a detailed comparison of NNC 92-1687, a seminal non-peptide competitive antagonist of the human glucagon receptor, with other key antagonists, supported by experimental data and protocols.
Mechanism of Action: Competitive vs. Non-Competitive Antagonism
Glucagon receptor antagonists can be broadly classified into two categories based on their mechanism of action: competitive and non-competitive.
-
Competitive antagonists , such as this compound and Bay 27-9955, bind to the same site on the glucagon receptor as the endogenous ligand, glucagon. This binding is reversible, and the inhibitory effect of the antagonist can be overcome by increasing the concentration of the agonist (glucagon).
-
Non-competitive antagonists , like L-168,049, bind to an allosteric site on the receptor, a location distinct from the glucagon binding site. This binding induces a conformational change in the receptor that prevents its activation, regardless of whether glucagon is bound to the orthosteric site. The inhibition by a non-competitive antagonist cannot be surmounted by increasing the agonist concentration.
Quantitative Comparison of Glucagon Receptor Antagonists
The following table summarizes the binding affinity and functional potency of this compound in comparison to a non-competitive antagonist, L-168,049, and another competitive antagonist, Bay 27-9955. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | Type | Target | Binding Affinity (IC50) | Functional Potency (Ki or IC50) |
| This compound | Competitive | Human Glucagon Receptor | 20 µM | 9.1 µM (Ki) |
| L-168,049 | Non-competitive | Human Glucagon Receptor | 3.7 nM | 41 nM (cAMP inhibition) |
| Bay 27-9955 | Competitive | Human Glucagon Receptor | 110 nM | 46 nM (cAMP inhibition) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize glucagon receptor antagonists.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (IC50) of a test compound for the glucagon receptor.
Materials:
-
Membrane preparations from cells expressing the human glucagon receptor (e.g., CHO-K1 cells).
-
Radiolabeled glucagon (e.g., [125I]-glucagon).
-
Test compound (e.g., this compound) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add membrane preparation, radiolabeled glucagon (at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
To determine non-specific binding, a parallel set of wells is prepared with an excess of unlabeled glucagon.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Functional Assay: Glucagon-Stimulated cAMP Accumulation
This assay measures the ability of an antagonist to inhibit the functional response of the glucagon receptor, which is an increase in intracellular cyclic AMP (cAMP).
Materials:
-
Whole cells expressing the human glucagon receptor (e.g., CHO-K1 cells).
-
Glucagon.
-
Test compound (e.g., this compound) at various concentrations.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats).
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of glucagon (typically the EC80 concentration to elicit a robust response) for another incubation period (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to determine the IC50 value for the inhibition of glucagon-stimulated cAMP production. For competitive antagonists, a Schild analysis can be performed by repeating the experiment with multiple fixed concentrations of the antagonist to determine the pA2 value, a measure of antagonist potency.
Visualizing the Mechanisms
To better understand the concepts discussed, the following diagrams illustrate the signaling pathway and the distinct mechanisms of competitive and non-competitive antagonism.
Benchmarking NNC 92-1687: A Comparative Analysis Against Modern Diabetes Mellitus Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational glucagon receptor antagonist, NNC 92-1687, with current mainstream therapies for type 2 diabetes. The content is structured to offer an objective analysis supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Executive Summary
This compound is a non-peptide, competitive antagonist of the human glucagon receptor (GCGR).[1][2][3][4][5][6][7] By blocking the action of glucagon, a hormone that increases glucose production in the liver, this compound represents a therapeutic strategy aimed at reducing hyperglycemia, a hallmark of type 2 diabetes.[2][4][5] This guide will benchmark this compound against established diabetes therapies, including biguanides (metformin), glucagon-like peptide-1 receptor agonists (GLP-1 RAs), and sodium-glucose cotransporter-2 inhibitors (SGLT2is), focusing on their mechanisms of action and available in vitro potency data. Due to the limited public availability of extensive head-to-head clinical trial data for this compound, this comparison will primarily focus on preclinical and mechanistic data.
Data Presentation: Comparative Overview
The following tables summarize the key characteristics of this compound in comparison to major classes of current diabetes therapies.
| Drug Class | Example Compound(s) | Primary Mechanism of Action | Reported In Vitro Potency (Human Receptor) | Key Physiological Effects |
| Glucagon Receptor Antagonist | This compound | Competitively antagonizes the glucagon receptor, inhibiting glucagon-stimulated cAMP accumulation.[1][2][3][4][5][6][7] | IC50: 20 µM (binding affinity); Functional Ki: 9.1 µM.[3][4] | Decreases hepatic glucose production. |
| Biguanide | Metformin | Activates AMP-activated protein kinase (AMPK), leading to reduced hepatic gluconeogenesis and increased peripheral glucose uptake. | Not applicable (non-receptor mediated) | Decreases hepatic glucose production, improves insulin sensitivity. |
| GLP-1 Receptor Agonist | Liraglutide, Semaglutide | Activates the GLP-1 receptor, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon secretion, and delayed gastric emptying.[8] | EC50 values in the low nanomolar range. | Stimulates insulin release, suppresses glucagon, promotes satiety. |
| SGLT2 Inhibitor | Empagliflozin, Dapagliflozin | Inhibits the sodium-glucose cotransporter-2 in the proximal renal tubules, reducing glucose reabsorption and increasing urinary glucose excretion. | IC50 values in the low nanomolar range. | Increases glucosuria, leading to lower blood glucose levels. |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize glucagon receptor antagonists like this compound are provided below.
Glucagon Receptor Binding Assay (Radioligand Displacement)
This assay is designed to determine the affinity of a test compound for the glucagon receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human glucagon receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Radioligand: [125I]-glucagon.
-
Unlabeled glucagon (for non-specific binding determination).
-
Test compound (this compound).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Culture HEK293 cells expressing the human glucagon receptor and harvest them. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, [125I]-glucagon, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Add scintillation fluid to each filter and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a saturating concentration of unlabeled glucagon).
cAMP Accumulation Functional Assay
This assay measures the ability of a test compound to inhibit glucagon-stimulated intracellular cyclic AMP (cAMP) production, providing a measure of its functional antagonist activity.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human glucagon receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).[9]
-
Glucagon.
-
Test compound (this compound).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[9][10]
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (this compound) for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of glucagon (typically the EC80, the concentration that elicits 80% of the maximal response) to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to determine the IC50 value for the inhibition of glucagon-stimulated cAMP production. The functional Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathway of Glucagon and this compound
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
Caption: A generalized workflow for the preclinical evaluation of a glucagon receptor antagonist.
References
- 1. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glucagon.com [glucagon.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Portico [access.portico.org]
- 5. Portico [access.portico.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. resources.revvity.com [resources.revvity.com]
- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
Safety Operating Guide
Essential Safety and Disposal Guidance for NNC 92-1687
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal information for the non-peptide competitive human glucagon receptor antagonist, NNC 92-1687. The following procedures are based on established laboratory safety protocols and should be implemented to ensure a safe working environment and proper environmental stewardship.
I. Compound Identification and Properties
A summary of the key chemical and physical properties of this compound is presented below. This information is essential for safe handling and in determining the appropriate disposal route.
| Property | Value |
| Chemical Name | 2-(1H-benzimidazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone |
| Molecular Formula | C₁₅H₁₂N₂O₃S |
| Molecular Weight | 300.33 g/mol |
| CAS Number | 22903-37-3 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Stability | Stable under normal laboratory conditions. Shipped at ambient temperature as a non-hazardous chemical.[1] |
| Storage | Store in a dry, dark place at 0-4°C for short-term and -20°C for long-term storage.[1] |
II. Proper Disposal Procedures for this compound
A. Waste Categorization and Segregation:
-
Treat as Hazardous Waste: In the absence of definitive hazard data, all waste containing this compound, including pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.
-
Segregate Waste Streams:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, including stock solutions (e.g., in DMSO) and experimental media, should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
B. Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
C. Disposal Method:
-
Incineration: For organic compounds like this compound, incineration by a licensed hazardous waste disposal facility is the preferred method of disposal. This ensures the complete destruction of the chemical.
-
Do Not Pour Down the Drain: this compound solutions should never be disposed of down the sanitary sewer. The environmental effects of this compound are not well-characterized, and this practice is prohibited for most laboratory chemicals.
-
Contact your EHS Office: Your institution's EHS office will arrange for the pickup and proper disposal of your hazardous waste.
III. Experimental Protocols
This compound is a competitive antagonist of the glucagon receptor, inhibiting glucagon-stimulated cyclic AMP (cAMP) accumulation.[2][3] Below are generalized methodologies for key experiments involving this compound.
A. Competitive Radioligand Binding Assay:
This assay is used to determine the binding affinity (Ki) of this compound for the glucagon receptor.
-
Preparation of Cell Membranes: Prepare cell membranes from a cell line expressing the human glucagon receptor.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled glucagon receptor ligand (e.g., ¹²⁵I-glucagon) and varying concentrations of this compound.
-
Equilibration: Allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
B. Glucagon-Stimulated cAMP Accumulation Assay:
This functional assay measures the ability of this compound to inhibit the downstream signaling of the glucagon receptor.
-
Cell Culture: Plate cells expressing the human glucagon receptor in a multi-well plate and grow to near confluence.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Stimulation: Stimulate the cells with a fixed concentration of glucagon.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Quantification: Measure the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA-based or FRET-based).[4]
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the IC₅₀ for the inhibition of glucagon-stimulated cAMP production.
IV. Mandatory Visualizations
A. Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
B. Glucagon Receptor Signaling Pathway and Inhibition by this compound
Caption: Glucagon receptor signaling and competitive antagonism by this compound.
References
Essential Safety and Operational Guidance for Handling NNC 92-1687
Disclaimer: This document provides essential safety and logistical guidance for handling NNC 92-1687 based on general laboratory safety principles for chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, this information should be used as a baseline and supplemented with a compound-specific risk assessment before any handling occurs.
This compound is identified as a non-peptide competitive human glucagon receptor antagonist, primarily utilized in research related to type 2 diabetes.[1][2][3][4] As with any chemical substance, proper personal protective equipment (PPE) and handling procedures are crucial to ensure personnel safety.
Personal Protective Equipment (PPE)
The selection and use of PPE are the last line of defense against chemical hazards, following engineering and administrative controls.[5] A thorough hazard assessment should be conducted to determine the specific PPE required for the planned procedures.[6][7]
| Body Area | Recommended PPE | Specifications & Considerations |
| Eyes & Face | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Must meet ANSI Z87.1 standards. Eye and face protection should be distinctly marked by the manufacturer.[7] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | Glove material and thickness should be selected based on the specific solvent or medium in which this compound is dissolved. Regularly inspect gloves for signs of degradation or puncture. |
| Body | Laboratory coat or chemical-resistant apron. | Should be appropriate for the level of risk. Consider fluid-resistant gowns for significant splash potential.[5] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If airborne particles are a risk, a respirator may be necessary. | If a respirator is required, a respiratory protection program, including fit testing and training, must be implemented as per OSHA regulations.[7][8] |
| Feet | Closed-toe shoes. | Safety shoes may be required based on the overall laboratory hazard assessment. |
Standard Operating Procedure for Handling this compound
This procedure outlines the essential steps for the safe handling and disposal of this compound in a laboratory setting.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled with the compound name, concentration, and any hazard warnings.
-
Log the compound into the laboratory's chemical inventory system.
Storage
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent contamination or release.
-
Store away from incompatible materials. A specific list of incompatibilities should be determined through a detailed risk assessment.
-
Follow any specific storage temperature requirements if provided by the manufacturer.
Handling and Use
-
Preparation:
-
Review the experimental protocol and this safety guidance before starting work.
-
Ensure a chemical spill kit is readily accessible.
-
Perform all manipulations of solid this compound or concentrated solutions within a certified chemical fume hood to minimize inhalation exposure.
-
-
Personal Protective Equipment (PPE):
-
Don the appropriate PPE as outlined in the table above before handling the compound.
-
-
Weighing and Solution Preparation:
-
When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
General Practices:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.[9]
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.
-
Disposal Plan
-
Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Collect all solid and liquid waste containing this compound in designated, properly labeled, and sealed hazardous waste containers.
-
Do not mix with other incompatible waste streams.
-
-
Container Labeling: Label waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.
Visual Guidance
The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment when handling chemical compounds like this compound.
Caption: PPE Selection Workflow for Handling Chemical Compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glucagon.com [glucagon.com]
- 4. researchgate.net [researchgate.net]
- 5. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 6. Personal Protective Equipment – PPE – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment for LTC | NC DOL [labor.nc.gov]
- 8. Subpart E - Personal Protective and Life Saving Equipment | NC DOL [labor.nc.gov]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
